H-Ile-OMe.HCl
Description
The exact mass of the compound L-Isoleucine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBEWGOPAFTTH-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-46-0 (Parent) | |
| Record name | Methyl L-isoleucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10940024 | |
| Record name | Methyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18598-74-8 | |
| Record name | L-Isoleucine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18598-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-isoleucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-isoleucinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl), a key building block in peptide synthesis and drug development. This document details the compound's physicochemical characteristics, provides experimental protocols for their determination, and outlines its application in synthetic workflows.
Chemical Identity and Structure
L-Isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the essential amino acid L-isoleucine. The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in polar solvents.
-
IUPAC Name: methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride[1]
-
Synonyms: this compound, L-Isoleucine Methyl Ester HCl, Methyl L-isoleucinate hydrochloride[1][2]
-
Molecular Formula: C₇H₁₆ClNO₂[1]
-
Molecular Weight: 181.66 g/mol [1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.
| Property | Value | References |
| Appearance | White to off-white crystalline solid or powder. | [2] |
| Melting Point | 97-100 °C | [3] |
| Solubility | Soluble in water and polar organic solvents such as methanol (B129727) and ethanol. The compound is hygroscopic. | [2] |
| Optical Rotation | [α]²⁰/D = +25.0° to +28.0° (c=2, H₂O) |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (97-100 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.
Solubility Determination
The solubility of this compound can be determined by the equilibrium saturation method.
Materials:
-
This compound sample
-
Selected solvent (e.g., deionized water, methanol)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant to a suitable concentration and analyze the concentration of this compound using an appropriate analytical method (e.g., UV-Vis spectroscopy after derivatization, or HPLC).
-
Calculate the solubility in mg/mL or mol/L.
Optical Rotation Measurement
The specific rotation of this compound is a measure of its optical activity and is a critical parameter for ensuring its stereochemical purity.
Materials:
-
This compound sample
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Deionized water (or other specified solvent)
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 200 mg) and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the solvent (water) and dilute to the mark. This creates a solution with a known concentration (c), expressed in g/100 mL.
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (e.g., 20 °C).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not available in the searched literature, typical chemical shifts for L-isoleucine derivatives provide an expected pattern. The hydrochloride salt will result in a downfield shift of the protons and carbons near the amine group.
Expected ¹H NMR Data (in D₂O): A definitive peak list with chemical shifts and coupling constants from experimental data for this compound is not available in the searched resources. The following are estimated values based on similar compounds.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | ~4.0 | d | ~4-5 |
| β-H | ~1.9 | m | |
| γ-CH₂ | ~1.2, ~1.4 | m | |
| γ-CH₃ | ~0.9 | d | ~7 |
| δ-CH₃ | ~0.8 | t | ~7 |
| O-CH₃ | ~3.7 | s |
Expected ¹³C NMR Data (in D₂O): A definitive peak list with chemical shifts from experimental data for this compound is not available in the searched resources.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~175 |
| α-C | ~58 |
| β-C | ~37 |
| γ-C (CH₂) | ~25 |
| δ-C (CH₃) | ~15 |
| γ-C (CH₃) | ~11 |
| O-CH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.
Expected FT-IR Absorption Bands: A definitive list of absorption bands from an experimental spectrum for this compound is not available in the searched resources. The following are expected characteristic peaks.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-2400 | N-H⁺ (amine salt) | Stretching |
| ~2960-2850 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1580 | N-H | Bending |
| ~1200 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound would typically be performed after neutralizing the hydrochloride salt to analyze the free base, L-Isoleucine methyl ester. Electron ionization (EI) would likely lead to fragmentation.
Expected Mass Spectrometry Data (for the free base): Specific fragmentation data for this compound is not available in the searched resources. The following are expected fragments for the free base (Molar Mass = 145.20 g/mol ).
| m/z | Possible Fragment |
| 145 | [M]⁺ (Molecular ion) |
| 114 | [M - OCH₃]⁺ |
| 86 | [M - COOCH₃]⁺ |
| 74 | [CH(NH₂)COOCH₃]⁺ |
Application in Peptide Synthesis: A Workflow
This compound is a common starting material for the synthesis of peptides, particularly in solution-phase synthesis. The methyl ester serves as a temporary protecting group for the C-terminus. The following diagram illustrates a general workflow for the synthesis of a dipeptide, for example, Boc-Ala-Ile-OMe.
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using this compound.
This workflow outlines the key steps in coupling a Boc-protected amino acid to the deprotected amino group of L-isoleucine methyl ester. The process involves neutralization of the hydrochloride, activation of the carboxylic acid of the incoming amino acid, formation of the peptide bond, and subsequent purification of the dipeptide product. This resulting dipeptide can then be deprotected at either the N-terminus (Boc group removal) or the C-terminus (saponification of the methyl ester) for further chain elongation.
References
In-Depth Technical Guide: H-Ile-OMe.HCl (L-Isoleucine Methyl Ester Hydrochloride)
CAS Number: 18598-74-8
This technical guide provides a comprehensive overview of H-Ile-OMe.HCl (L-Isoleucine methyl ester hydrochloride), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, and applications, with a focus on its role in peptide synthesis.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of L-isoleucine, an essential branched-chain amino acid (BCAA). The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its solubility and stability, making it a versatile building block in organic synthesis.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 181.66 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 98-100 °C | [2][3] |
| Optical Rotation ([α]20/D) | +25.0 to +28.0° (c=2 in H₂O) | [3][4] |
| Solubility | Soluble in methanol (B129727) | [2][3] |
| Stability | Hygroscopic; stable under normal conditions | [3][5][6] |
Safety and Handling
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[5][6]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Research and Development
The primary application of this compound is as a building block in peptide synthesis .[1] Its protected carboxyl group (as a methyl ester) and free amino group make it an ideal starting material for the step-wise elongation of peptide chains, particularly in solution-phase peptide synthesis.[7] It is also utilized in the synthesis of pharmaceutical intermediates and complex organic molecules.[8]
As a derivative of isoleucine, peptides synthesized using this compound are instrumental in studying various biological processes. Isoleucine and other BCAAs are known to play a crucial role in activating the mTOR signaling pathway , which is central to protein synthesis, cell growth, and proliferation.[9][10][11]
Experimental Protocols
General Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This protocol describes the esterification of L-isoleucine to produce this compound.
Materials:
-
L-isoleucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[7]
-
Diethyl ether
Procedure:
-
Cool methanol to 0°C in an ice bath.
-
Slowly add thionyl chloride (or TMSCl) dropwise to the cooled methanol with stirring.[7]
-
After 30 minutes of stirring, add L-isoleucine to the mixture.
-
Allow the reaction to proceed overnight with continuous stirring at room temperature.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a solvent system such as methanol/ether to yield the colorless, crystalline product.[3]
Solution-Phase Dipeptide Synthesis: Coupling of Fmoc-Ala-OH with this compound
This protocol outlines the synthesis of the dipeptide Fmoc-Ala-Ile-OMe, illustrating the use of this compound in a typical peptide coupling reaction.
Materials:
-
This compound
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
-
Activation of Fmoc-Ala-OH:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) and stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the activated Fmoc-Ala-OH solution to remove the DCU precipitate.
-
Add the filtrate to the neutralized H-Ile-OMe solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the dipeptide Fmoc-Ala-Ile-OMe.
-
Visualizations
Experimental Workflow: Dipeptide Synthesis
Caption: Solution-phase synthesis of a dipeptide.
Signaling Pathway: Role of Isoleucine in mTOR Activation
Caption: Isoleucine's role in the mTOR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Isoleucine Methyl Ester Hydrochloride 18598-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. foundmyfitness.com [foundmyfitness.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl L-Isoleucinate Hydrochloride
This technical guide provides a comprehensive overview of methyl L-isoleucinate hydrochloride, a key derivative of the essential amino acid L-isoleucine. It serves as a crucial building block in peptide synthesis and is widely utilized in pharmaceutical and biochemical research. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.
Physicochemical Properties
Methyl L-isoleucinate hydrochloride is the hydrochloride salt of the methyl ester of L-isoleucine. It is a white to off-white crystalline solid.[1] Due to the presence of both an ionic hydrochloride and a polar ester group, it is generally soluble in polar solvents such as water and methanol (B129727).[1][2][3]
Quantitative Data Summary
The key quantitative data for methyl L-isoleucinate hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 181.66 g/mol | [1][4][5][6][7] |
| Molecular Formula | C₇H₁₆ClNO₂ (or C₇H₁₅NO₂ · HCl) | [1][4][5] |
| CAS Number | 18598-74-8 | [1][2][4] |
| Melting Point | 96-100 °C | [3][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in methanol (50 mg/ml) | [2][3] |
| Optical Rotation ([α]20/D) | +27.0±1°, c = 2% in H₂O |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of methyl L-isoleucinate hydrochloride are provided below. These protocols are essential for researchers working with this compound.
Synthesis of Methyl L-Isoleucinate Hydrochloride
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using thionyl chloride or trimethylchlorosilane in methanol.[8]
Protocol using Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool 5 mL of methanol in an ice bath.
-
Reagent Addition: Slowly and dropwise, add 1 mL of thionyl chloride (SOCl₂) to the cooled methanol. Stir the mixture for 30 minutes.[1]
-
Addition of L-Isoleucine: To this mixture, add 1.01 g (8.55 mmol) of L-isoleucine.[1]
-
Reaction: Allow the reaction to proceed with continuous stirring overnight at room temperature.[1]
-
Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting residue can be purified by fast column chromatography using an eluent of methanol/ether (1:5 v/v) to yield the final product.[1]
Purification by Recrystallization
For further purification, a recrystallization process can be employed, adapted from methods used for similar amino acid esters.
-
Dissolution: Dissolve the crude methyl L-isoleucinate hydrochloride in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Analytical Methods: HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of methyl L-isoleucinate hydrochloride.
HPLC Conditions:
-
Column: Shimadzu VP-ODS C18 (150 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of sodium acetate (B1210297) buffer (pH 7.2), methanol, and acetonitrile (B52724) (20:45:30).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 262 nm.[9]
-
Column Temperature: 40°C.[9]
This method may require derivatization, for example, with 9-fluorenylmethoxycarbonyl chloride (9-FMOC-Cl), to enhance detection.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of methyl L-isoleucinate hydrochloride.
Caption: Workflow for Synthesis and Purification.
Applications in Drug Development
Methyl L-isoleucinate hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Its primary application is as a protected form of L-isoleucine in peptide synthesis, where the ester group protects the carboxylic acid functionality while the amine group can be coupled with other amino acids. This makes it an essential component in the development of peptide-based drugs. It is also used in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
References
- 1. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Molecular weight determination from amino acid analysis data: a numerical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Isoleucine Methyl Ester Hydrochloride | LGC Standards [lgcstandards.com]
- 7. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
H-Ile-OMe.HCl: A Technical Guide to Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a derivative of the essential amino acid L-isoleucine, frequently utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceutical agents.[1][2][3] A thorough understanding of its solubility characteristics in various solvents is critical for its effective use in these applications, impacting reaction conditions, purification strategies, and formulation development. This guide provides a detailed overview of the known solubility of this compound and presents a standardized protocol for its determination.
Solubility Profile of this compound
As the hydrochloride salt of an amino acid ester, this compound is a polar, ionic compound. This molecular nature dictates its general solubility behavior, favoring polar solvents where ion-dipole interactions can effectively overcome the lattice energy of the crystalline solid.[1] The presence of the methyl ester group, however, also introduces a degree of hydrophobicity, which can enhance its solubility in certain organic solvents compared to the parent amino acid.[4]
Quantitative and Qualitative Solubility Data
The available data on the solubility of this compound is summarized below. It is important to note that quantitative data across a wide range of organic solvents is not extensively published in the literature.
| Solvent | Type | Quantitative Solubility | Qualitative Description |
| Water | Polar Protic | Data not available | Soluble[1], Good solubility[4] |
| Methanol (MeOH) | Polar Protic | 50 mg/mL | Soluble[2], Slightly soluble (conflicting report)[5] |
| Ethanol (EtOH) | Polar Protic | Data not available | Generally soluble[1] |
| Chloroform (CHCl₃) | Nonpolar | Data not available | Slightly soluble[5] |
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties of this compound and general solubility principles, the following table provides an expected, though unverified, solubility profile in other common laboratory solvents. Researchers should verify the solubility for their specific application.
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High polarity and hydrogen bond accepting capability should facilitate dissolution. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar to DMSO, its polar nature is expected to be effective. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately to Sparingly Soluble | Less polar than DMSO and DMF, which may limit its capacity to dissolve the ionic salt. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Sparingly Soluble to Insoluble | Lower polarity and weaker interactions with the ionic compound are expected. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Similar to chloroform, low polarity is unlikely to effectively solvate the ionic salt. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Sparingly Soluble to Insoluble | Intermediate polarity but generally a poor solvent for ionic salts. |
| Hexane / Heptane | Nonpolar | Insoluble | Lack of polarity will not overcome the crystal lattice energy of the salt. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard static gravimetric method for accurately determining the solubility of this compound in a given solvent at a specific temperature. This method is reliable and relies on determining the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed drying dishes or vials
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time should be determined by taking measurements at various time points (e.g., 12, 24, 48 hours) until the measured solubility is constant.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the vial from the shaker and let it stand at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.
-
For highly accurate results, filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed drying dish. This step removes any fine, suspended particles.
-
Record the exact mass of the empty drying dish.
-
Place the drying dish with the solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.
-
Record the final mass of the drying dish containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty drying dish from the final mass.
-
Solubility is typically expressed in mg/mL or g/L. Calculate this using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
-
-
Replicates:
-
Perform the entire experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results. Report the average solubility and the standard deviation.
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
H-Ile-OMe.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), a pivotal amino acid derivative in peptide synthesis and pharmaceutical research, requires precise handling and storage to maintain its integrity and ensure experimental reproducibility. This technical guide provides a comprehensive overview of the known stability and storage conditions for this compound, drawing from available data and established principles of chemical stability. While specific, long-term quantitative stability studies on this compound are not extensively published, this guide synthesizes supplier recommendations, material safety data sheet (MSDS) information, and general knowledge of amino acid ester stability to provide a robust framework for its use.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.
| Property | Value | Citations |
| CAS Number | 18598-74-8 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Appearance | White to off-white solid, powder, or crystalline powder | [5][6][7][8] |
| Melting Point | 96 - 100 °C | [5][4][7][9] |
| Solubility | Soluble in water and methanol | [1][5][8][10] |
| Optical Rotation | [α]20/D +25.0° to +28.0° (c=2 in H₂O) | [4] |
Stability Profile
This compound is generally considered stable under normal, controlled laboratory conditions.[3][7] However, its stability is significantly influenced by environmental factors, particularly moisture, air, and temperature.
Key Stability Considerations:
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][7][8][10] This can lead to hydrolysis of the methyl ester.
-
Air Sensitivity: Exposure to air should be minimized.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[3][7]
-
Thermal Decomposition: When heated to decomposition, it can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][7]
Recommended Storage Conditions
Due to the lack of a single, universally mandated storage temperature, a summary of supplier recommendations is provided below. For critical applications, it is advisable to follow the specific guidance provided by the supplier of your material.
| Storage Temperature | Recommendations and Conditions | Citations |
| -20°C | Recommended by some suppliers for maximum stability. | [1] |
| 2°C to 8°C | A common recommendation for refrigerated storage. | [11] |
| Room Temperature (<15°C to 25°C) | Some suppliers indicate storage at room temperature is acceptable, often with the caveat that it should be in a cool, dark, and dry place. | [10] |
General Storage Guidelines:
Regardless of the specific temperature, the following conditions are crucial for maintaining the quality of this compound:
-
Tightly Sealed Container: To prevent moisture and air exposure.[3][7][8]
-
Inert Atmosphere: Storage under an inert gas like nitrogen or argon is recommended to protect against air sensitivity.[3][7]
-
Dry and Cool Place: To minimize the risk of hydrolysis and thermal degradation.[3][7][8]
-
Protect from Moisture: Explicit warnings to protect from moisture are consistently noted.[3][7]
Potential Degradation Pathway
The most probable degradation pathway for this compound is the hydrolysis of the methyl ester bond, particularly in the presence of moisture or under acidic or basic conditions. This reaction would yield L-isoleucine and methanol.
References
- 1. usbio.net [usbio.net]
- 2. peptide.com [peptide.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. L-Isoleucin-methylester -hydrochlorid ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. biomall.in [biomall.in]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. chembk.com [chembk.com]
- 10. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 11. L-Isoleucine methyl ester hydrochloride | 18598-74-8 | FI38992 [biosynth.com]
An In-depth Technical Guide to the Synthesis of L-Isoleucine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Isoleucine methyl ester hydrochloride, a crucial intermediate in peptide synthesis and various pharmaceutical applications.[1][2][3] This document details the primary synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Visual diagrams are included to illustrate the reaction pathway and experimental workflow.
Introduction
L-Isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-isoleucine, an essential amino acid.[2] The esterification of the carboxylic acid group serves as a protective measure in peptide synthesis, preventing the amino acid from forming amide bonds with itself.[4] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[2] This intermediate is widely used as a building block in the synthesis of peptides and other bioactive molecules.[2][3]
Synthetic Methodologies
The synthesis of L-Isoleucine methyl ester hydrochloride is primarily achieved through the esterification of L-isoleucine in the presence of an acid catalyst. The two most prevalent and effective methods are the Fischer-Speier esterification and the use of thionyl chloride with methanol (B129727).
Fischer-Speier Esterification
This classic method involves the reaction of L-isoleucine with methanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid.[5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, and the water produced is removed.[5][7]
Thionyl Chloride in Methanol
A highly efficient method for the synthesis of amino acid esters involves the use of thionyl chloride (SOCl₂) in methanol.[6][8] Thionyl chloride reacts with methanol in situ to form hydrogen chloride and methyl sulfite, which facilitates the esterification. This method is often preferred due to its mild reaction conditions and high yields.[8][9]
Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol, which also provides good to excellent yields under mild conditions.[9][10][11]
Quantitative Data Summary
The following table summarizes quantitative data for the different synthetic routes to L-Isoleucine methyl ester hydrochloride, allowing for a comparative analysis of their efficiencies.
| Method | Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Isoleucine, Thionyl chloride (SOCl₂) | Methanol | >95 | >98 | [1][12] |
| Trimethylchlorosilane | L-Isoleucine, Trimethylchlorosilane (TMSCl) | Methanol | Good to Excellent | High | [9][10][11] |
| Fischer (Methanolic HCl) | L-Isoleucine, HCl in Methanol | Methanol | High | High | [13] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the most common and effective methods for synthesizing L-Isoleucine methyl ester hydrochloride.
Protocol 1: Synthesis using Thionyl Chloride and Methanol
This protocol is adapted from established procedures for the esterification of amino acids.[1][4][8]
Materials:
-
L-Isoleucine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Dry tert-butyl methyl ether (or diethyl ether)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-Isoleucine (1.0 eq) in anhydrous methanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature overnight or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).[1][8]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization. Add dry tert-butyl methyl ether to the residue to precipitate the L-Isoleucine methyl ester hydrochloride as a white solid.[4]
-
Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final product. A yield of 98.8% has been reported for a similar procedure.[1]
Protocol 2: Synthesis using Trimethylchlorosilane and Methanol
This method offers a convenient alternative to the thionyl chloride procedure.[10][11]
Materials:
-
L-Isoleucine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing L-Isoleucine (1 eq), add anhydrous methanol.
-
Slowly add trimethylchlorosilane (2 eq) to the stirred suspension at room temperature.[10]
-
Continue stirring the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, L-Isoleucine methyl ester hydrochloride.[10]
Visualizations
The following diagrams illustrate the chemical transformation and a general workflow for the synthesis of L-Isoleucine methyl ester hydrochloride.
Caption: Reaction scheme for the synthesis of L-Isoleucine methyl ester hydrochloride.
Caption: General experimental workflow for the synthesis.
References
- 1. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for H-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), a key reagent in peptide synthesis and various pharmaceutical development processes. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Irritant |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Irritant |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | Irritant |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C7H16ClNO2[1][2][3][4] |
| Molecular Weight | 181.66 g/mol [1][2][4] |
| Appearance | White to almost white powder or crystalline powder[4][5][6] |
| Melting Point | 98-100 °C[2][4][7] |
| Solubility | Soluble in methanol (B129727) (50 mg/ml, clear, colorless solution)[4][7]. Soluble in water. |
| Stability | Stable under normal conditions.[3] It is hygroscopic.[3][4][7][8] |
| Purity | >98.0%[5][6] |
| Specific Rotation | +25.0 to +28.0 deg (c=2, H2O)[5][6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling
-
Ventilation: Handle in a well-ventilated place.[9] If dust or aerosol will be generated, use a local exhaust.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective equipment, including safety glasses with side shields (or goggles), protective gloves (e.g., nitrile rubber), and a lab coat.[3]
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[3][10] Do not ingest or inhale.[3] Wash hands and face thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[3]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is recommended to store in a cool and dark place, at less than 15°C.[6]
-
Inert Atmosphere: Handle and store contents under an inert gas like nitrogen.[3][6][8]
-
Moisture: Protect from moisture as the compound is hygroscopic.[3][4][8]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]
Exposure Controls and Personal Protection
A systematic approach to exposure control is essential. The following workflow outlines the selection of appropriate Personal Protective Equipment (PPE).
Caption: PPE Selection Workflow for this compound.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures for this compound
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] If symptoms persist, get medical advice/attention.[9][10] |
| Skin Contact | Remove/Take off immediately all contaminated clothing.[9] Rinse skin with plenty of water for at least 15 minutes.[11] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do.[10] Continue rinsing.[10] Immediate medical attention is required as it causes serious eye irritation.[1][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting.[10] Get medical attention if symptoms occur.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Evacuate personnel to safe areas.[12]
-
Containment and Cleaning: Sweep up the spilled solid material and shovel it into a suitable container for disposal.[3][8] Avoid generating dust.[3][8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][12]
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Logical Workflow for Chemical Spill Response.
Firefighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.[3]
-
Chemical Stability: The product is stable under recommended storage conditions, though it is hygroscopic.[3][4][8]
-
Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moist air or water.[3][8]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3] Hazardous polymerization does not occur.[3][8]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The primary known hazards are irritation to the skin, eyes, and respiratory system.[1]
Table 4: Summary of Toxicological Data
| Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[3] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Respiratory or Skin Sensitization | No data available[3] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | No data available; not listed as a known carcinogen[3] |
| Reproductive Toxicity | No data available[3] |
| STOT-Single Exposure | May cause respiratory irritation[1] |
| STOT-Repeated Exposure | No data available[3] |
| Aspiration Hazard | Not applicable (solid)[3] |
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies for evaluating chemical hazards would be applicable. For instance, skin and eye irritation studies would typically be conducted following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, such as OECD 404 (Acute Dermal Irritation/Corrosion) and OECD 405 (Acute Eye Irritation/Corrosion). Researchers planning to conduct such assessments should consult these standardized protocols.
Synthesis Protocol Example
A literature-described method for the synthesis of L-isoleucine methyl ester hydrochloride involves the esterification of L-isoleucine.[4]
-
Cool 5 mL of methanol in an ice bath.
-
Slowly add 1 mL of sulfuryl chloride (SOCl2) dropwise to the cooled methanol and stir for 30 minutes.
-
Add 1.01 g (8.55 mmol) of L-isoleucine to the mixture.
-
Continue stirring the reaction mixture overnight.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting residue can be purified by fast column chromatography.[4]
Disclaimer: This synthesis protocol is provided for informational purposes only. It should be carried out by qualified personnel with appropriate safety measures in place.
References
- 1. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 5. L-Isoleucine Methyl Ester Hydrochloride 18598-74-8 | TCI AMERICA [tcichemicals.com]
- 6. L-Isoleucine Methyl Ester Hydrochloride 18598-74-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
A Technical Guide to High-Purity H-Ile-OMe.HCl for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the procurement and application of high-purity L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines reliable suppliers, presents a detailed experimental protocol for its use in peptide synthesis, and explores its relevance in cellular signaling pathways.
Procurement of High-Purity this compound
The quality and purity of starting materials are paramount in research and pharmaceutical development. This compound is available from a range of reputable chemical suppliers, with purities suitable for sensitive applications such as peptide synthesis and cell-based assays. Below is a summary of suppliers offering high-purity this compound.
| Supplier | Purity Specification | Noted Applications/Characteristics |
| AdooQ Bioscience | >99% HPLC purity | Recommended for cancer research and epigenetic studies. |
| Thermo Scientific Chemicals | 98+% | Used for chemical synthesis and as a pharmaceutical intermediate.[1] |
| Chem-Impex | 97.5 - 101.5% (Assay) | Valued as a building block in peptide synthesis and as a chiral auxiliary.[2] |
| Biosynth | --- | Offered as a high-quality reference standard for pharmaceutical testing. |
| Tokyo Chemical Industry (TCI) | >98.0%(T) | A common reagent in synthetic chemistry.[3] |
| MedChemExpress | --- | Marketed as an isoleucine derivative for research purposes.[4] |
| BLD Pharm | --- | Available for research use. |
| United States Biological | --- | Described as a protected form of L-Isoleucine.[5] |
Note: Purity and specifications can vary by lot and product grade. It is essential to request a certificate of analysis (CoA) from the supplier to confirm the specific purity and quality of the purchased reagent.[6]
Experimental Protocol: Solution-Phase Peptide Synthesis
This compound is a foundational component in the synthesis of peptides. Its methyl-esterified carboxyl group and hydrochloride salt form of the amino group provide protection and solubility, respectively, making it an ideal building block for peptide chain elongation. The following is a generalized protocol for the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound.
Materials:
-
This compound
-
Fmoc-Ala-OH (or another N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography elution
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.2 equivalents) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution for 10 minutes at room temperature.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool this solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled solution of the N-protected amino acid and HOBt, add the coupling agent (e.g., DCC, 1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Addition to Neutralized Amino Acid Ester: Filter the mixture to remove the DCU and add the filtrate to the solution of neutralized this compound.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure protected dipeptide.
Relevance in Cellular Signaling
While this compound is primarily a synthetic building block, the peptides and peptidomimetics synthesized from it can have significant biological activity. Isoleucine and other branched-chain amino acids (BCAAs) are not only essential for protein synthesis but also act as signaling molecules. A key pathway regulated by amino acid availability is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.
The presence of amino acids, including isoleucine, is sensed by the cell and leads to the activation of mTOR complex 1 (mTORC1). This complex then phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. Peptides containing isoleucine synthesized using this compound can be used to probe and potentially modulate this critical cellular pathway.
References
The Role of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl) as a Key Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a pivotal chiral building block in the synthesis of complex pharmaceutical compounds, particularly in the development of peptide-based therapeutics. As a derivative of the essential amino acid L-isoleucine, it offers a strategic starting point for the construction of peptide chains and other intricate molecular architectures. Its protected carboxyl group (as a methyl ester) and free amino group (as a hydrochloride salt) make it an ideal intermediate for solution-phase peptide synthesis (SPPS), enabling the controlled and sequential addition of amino acid residues. This guide provides an in-depth technical overview of the role of this compound in pharmaceutical synthesis, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a starting material in the synthesis of peptide drugs and other complex organic molecules. Its significance lies in its ability to introduce the isoleucine side chain, which is often crucial for the biological activity of the final drug product. A notable application of isoleucine derivatives is in the synthesis of antiviral agents, particularly protease inhibitors.
Case Study: Role in the Synthesis of Antiviral Drugs
While direct synthesis pathways for all antiviral drugs are proprietary and varied, the structural motifs of many, such as the Hepatitis C virus (HCV) protease inhibitors boceprevir (B1684563) and telaprevir (B1684684), feature complex amino acid residues. The synthesis of these drugs often involves intermediates structurally related to this compound. For instance, the synthesis of boceprevir, a potent HCV NS3/4A protease inhibitor, incorporates a complex bicyclic proline analog and a tert-leucine moiety, highlighting the importance of chiral amino acid derivatives in its construction.[1][2][3] Similarly, the synthesis of telaprevir also relies on the strategic use of amino acid precursors to build its peptide-like scaffold.[4][5][6][7][8]
Quantitative Data in Peptide Synthesis
The efficiency of peptide coupling reactions involving this compound is dependent on several factors, including the choice of coupling reagents, solvents, and reaction conditions. The following table summarizes typical quantitative data for a representative peptide coupling reaction.
| Parameter | Value | Reference |
| Starting Materials | ||
| N-protected Amino Acid (e.g., Fmoc-Ala-OH) | 1.0 eq | [9] |
| This compound | 1.0 - 1.2 eq | [9] |
| Coupling Reagents | ||
| DCC (N,N'-Dicyclohexylcarbodiimide) | 1.1 eq | [9][10] |
| HOBt (1-Hydroxybenzotriazole) | 1.1 eq | [9][10] |
| Base | ||
| DIPEA (N,N-Diisopropylethylamine) | 1.1 - 2.0 eq | [9] |
| Solvent | Anhydrous DMF or DCM | [9][10] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 12 - 48 hours | [10] |
| Yield | 85 - 95% | [10] |
| Purity (post-purification) | >98% (by HPLC) | [11] |
Experimental Protocols
Solution-Phase Peptide Coupling of Fmoc-Ala-OH with this compound
This protocol describes a standard procedure for the formation of a dipeptide bond in solution.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ile-OMe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pure dipeptide, Fmoc-Ala-Ile-OMe.[9]
N-terminal Fmoc-Deprotection
Materials:
-
Fmoc-protected peptide
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Dissolve the Fmoc-protected peptide in 20% piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting free amine can be used in the next coupling step without further purification.
C-terminal Methyl Ester Hydrolysis
Materials:
-
Peptide methyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the peptide with a free C-terminal carboxylic acid.[9]
Mandatory Visualizations
Caption: Solution-phase peptide coupling workflow.
Caption: Stepwise peptide chain elongation cycle.
Conclusion
L-Isoleucine methyl ester hydrochloride is a versatile and indispensable intermediate in the pharmaceutical industry. Its utility in the stereocontrolled synthesis of peptide-based drugs, particularly antivirals, underscores its importance in modern drug development. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists working to leverage this compound in the creation of novel and effective therapeutics. The continued application of such chiral building blocks will undoubtedly fuel further advancements in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for H-Ile-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) in solution-phase peptide synthesis. This document outlines detailed experimental protocols for the coupling of this compound to an N-protected amino acid, the subsequent deprotection of the methyl ester, and methods for purification of the resulting dipeptide.
Introduction
This compound is a commonly used building block in peptide synthesis. The methyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus provide a stable and soluble starting material for the formation of a peptide bond. This document details a standard protocol for the synthesis of a model dipeptide, Fmoc-Ala-Ile-OMe, using this compound and Fmoc-Ala-OH.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18598-74-8 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 181.66 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 98-100 °C | [1][2] |
| Solubility | Soluble in polar organic solvents such as methanol (B129727) and DMF. | [1] |
Experimental Protocols
The following protocols describe the solution-phase synthesis of a dipeptide using this compound.
Coupling of Fmoc-Ala-OH with this compound
This protocol details the formation of the dipeptide Fmoc-Ala-Ile-OMe using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.[4]
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ile-OMe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ala-Ile-OMe.
Deprotection of the C-Terminal Methyl Ester
This protocol describes the hydrolysis of the methyl ester of the dipeptide to yield the C-terminal carboxylic acid.
Materials:
-
Fmoc-Ala-Ile-OMe
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ala-Ile-OH.
Quantitative Data
The following table summarizes typical yields for the synthesis of dipeptides using methods analogous to the protocols described above.
| Dipeptide Product | N-Protected Amino Acid | C-Terminal Amino Acid Ester | Coupling Reagents | Yield (%) | Reference |
| Boc-NH-Leu-Leu-OMe | Boc-NH-Leu-OH | H-Leu-OMe.HCl | DCC/HOBt | 61.6 | [5] |
| Boc-NH-Val-Val-OMe | Boc-NH-Val-OH | H-Val-OMe.HCl | DCC/HOBt | - | [5] |
| Boc-NH-Leu-Leu-Glu-(OMe)₂ | Boc-NH-Leu-Leu-OH | H-Glu-(OMe)₂.HCl | DCC/HOBt | 60.81 | [5] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Solution-phase synthesis of a dipeptide.
Purification and Analysis
The purification of the synthesized peptide is a critical step to remove unreacted starting materials, coupling reagents, and by-products.
-
Silica Gel Column Chromatography: As described in the protocol, this is a standard method for the purification of the protected dipeptide ester.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful method for the final purification of peptides.[6][7] The separation is based on the hydrophobicity of the peptide. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[6]
The purity of the final peptide should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.
Conclusion
This compound is a versatile and effective building block for the incorporation of isoleucine into peptides via solution-phase synthesis. The protocols provided offer a robust framework for the synthesis of dipeptides, which can be extended to the synthesis of longer peptide chains. Careful execution of the coupling, deprotection, and purification steps is essential for obtaining the desired peptide in high purity and yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. rsc.org [rsc.org]
- 6. bachem.com [bachem.com]
- 7. polypeptide.com [polypeptide.com]
Application Notes and Protocols for the Solution-Phase Coupling of Fmoc-Amino Acids with H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the formation of a dipeptide is a fundamental step. This document provides detailed application notes and experimental protocols for the solution-phase coupling of N-α-Fmoc-protected amino acids with L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl). The use of this compound offers a readily available and stable starting material for the synthesis of isoleucine-containing dipeptides, which are crucial building blocks for more complex peptide structures.
These protocols are designed for researchers in both academic and industrial settings, providing a comprehensive guide to reaction setup, execution, work-up, and purification. The information presented is a synthesis of established peptide coupling methodologies, adapted for this specific transformation.
Reaction Overview and Key Considerations
The core of this process is the formation of an amide bond between the carboxyl group of an Fmoc-protected amino acid and the free amino group of L-Isoleucine methyl ester. Since the starting material for isoleucine is a hydrochloride salt, a non-nucleophilic organic base must be added to the reaction mixture to neutralize the salt and liberate the free amine, which can then participate in the coupling reaction.
The general reaction scheme is as follows:
Fmoc-Xaa-OH + this compound → Fmoc-Xaa-Ile-OMe
Where "Xaa" represents any proteinogenic or non-proteinogenic amino acid.
Key Considerations:
-
Choice of Coupling Reagent: The selection of a suitable coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization. Common choices for solution-phase synthesis include carbodiimides (e.g., EDC, DCC, DIC) often used with additives (e.g., HOBt, OxymaPure), and uronium/aminium salts (e.g., HATU, HBTU, HCTU).
-
Base for Neutralization: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required to neutralize the hydrochloride salt of H-Ile-OMe.[1] The choice and stoichiometry of the base are important to avoid side reactions.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
Work-up and Purification: A standard aqueous work-up is employed to remove the coupling byproducts and excess reagents. The final dipeptide is typically purified by silica (B1680970) gel column chromatography.
Experimental Protocols
The following are detailed protocols for the coupling of a generic Fmoc-amino acid with this compound using two common classes of coupling reagents. For the purpose of these protocols, we will use Fmoc-Ala-OH as a representative Fmoc-amino acid.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as the carbodiimide (B86325) coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[2][3]
Materials:
-
Fmoc-Ala-OH
-
This compound
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Neutralization: Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool this solution to 0 °C in an ice bath.
-
Coupling: To the cooled Fmoc-Ala-OH/HOBt solution, add EDC.HCl (1.2 equivalents) in one portion. Stir the mixture at 0 °C for 15-20 minutes.
-
Reaction: Add the activated Fmoc-Ala-OH solution to the neutralized H-Ile-OMe solution. Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Fmoc-Ala-Ile-OMe.
Protocol 2: HATU Mediated Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for rapid reaction times and low racemization.[4]
Materials:
-
Fmoc-Ala-OH
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and neutralize with DIPEA (1.1 equivalents) as described in Protocol 1. Add this solution to the pre-activated Fmoc-Ala-OH mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 7a-7d).
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
The following tables summarize representative quantitative data for solution-phase dipeptide synthesis. While specific data for the this compound coupling is not extensively published, the provided values for analogous reactions offer a reasonable expectation of outcomes.
Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis
| Fmoc-Amino Acid | Amine Component | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fmoc-β-Ala-OH | H-Gly-OH | Fmoc-β-Ala-Bt | Na₂CO₃ | Acetonitrile/Water | 4-5 | 78.5 | 99.8 | [5] |
| Fmoc-β-Ala-OH | H-Val-OH | Fmoc-β-Ala-Bt | Na₂CO₃ | THF/Water | 4-5 | 72 | 99.0 | [5] |
| Fmoc-β-Ala-OH | H-Ile-OH | Fmoc-β-Ala-Bt | Na₂CO₃ | Acetonitrile/Water | 4-5 | 70 | 99.1 | [5] |
| Z-L-Phg-OH | H-Val-OMe.HCl | EDC/OxymaPure | DIEA | DCM/DMF | 14-15 | High | Not specified | |
| Fmoc-Ser(tBu)-OH | Tyr-OMe | HATU | DIPEA | DMF | 12 | Not specified | Not specified | [6] |
Table 2: General Reaction Parameters for Solution-Phase Coupling
| Parameter | EDC/HOBt | HATU |
| Fmoc-Amino Acid (eq.) | 1.0 | 1.0 |
| This compound (eq.) | 1.0 | 1.0 |
| Coupling Reagent (eq.) | 1.2 (EDC) | 1.0 - 1.2 |
| Additive (eq.) | 1.1 (HOBt) | N/A |
| Base (eq.) | 1.1 (for neutralization) | 2.0 - 3.0 (total) |
| Temperature | 0 °C to RT | RT |
| Typical Reaction Time | 12 - 18 h | 1 - 4 h |
Troubleshooting and Side Reactions
1. Racemization:
-
Issue: Loss of stereochemical integrity at the α-carbon of the activated Fmoc-amino acid.
-
Cause: Over-activation, prolonged reaction times, or the use of a strong base can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[2]
-
Mitigation:
2. Diketopiperazine (DKP) Formation:
-
Issue: Intramolecular cyclization of the newly formed dipeptide methyl ester to form a stable six-membered ring, leading to a loss of product.
-
Cause: This is more prevalent in solid-phase synthesis at the dipeptide stage but can occur in solution, especially with sequences containing proline or other specific amino acids at the C-terminus of the dipeptide.[4][7]
-
Mitigation:
-
Proceed to the next step of the synthesis (e.g., ester hydrolysis or Fmoc deprotection) promptly after the dipeptide is formed and purified.
-
Avoid prolonged heating or exposure to basic conditions.
-
3. Incomplete Reaction:
-
Issue: Presence of starting materials after the expected reaction time.
-
Cause: Insufficient activation, steric hindrance from bulky amino acid side chains, or poor quality of reagents/solvents.
-
Mitigation:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction time or slightly increase the equivalents of the coupling reagent.
-
Consider using a more powerful coupling reagent like HATU for sterically hindered couplings.
-
4. Formation of N-acylurea:
-
Issue: An irreversible side reaction where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which cannot acylate the amine.
-
Cause: This is a known side reaction with carbodiimide coupling reagents.[1]
-
Mitigation:
-
Perform the reaction at low temperatures (0 °C).
-
Use additives like HOBt or HOAt, which rapidly convert the O-acylisourea to a more stable active ester, minimizing the formation of N-acylurea.
-
Visualized Workflows and Relationships
Caption: General workflow for the coupling reaction.
Caption: Common side reactions in peptide coupling.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Methyl Ester in H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a common intermediate in peptide synthesis and other areas of organic chemistry. The methyl ester serves as a protecting group for the carboxylic acid functionality of isoleucine. Deprotection, or hydrolysis, of this ester is a critical step to liberate the free carboxylic acid, which is necessary for subsequent coupling reactions or for obtaining the final deprotected amino acid. This document provides detailed application notes and protocols for the efficient deprotection of the methyl ester from this compound, focusing on the widely used saponification method. It also addresses potential side reactions, such as racemization, and provides analytical methods for monitoring the reaction and assessing product purity.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 18598-74-8[1] |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and THF |
Deprotection Methodologies
The most common and practical method for the deprotection of the methyl ester of this compound is saponification, which involves hydrolysis under basic conditions. Acidic hydrolysis is an alternative but is generally less favored due to the potential for side reactions and harsher conditions.
Saponification (Alkaline Hydrolysis)
Saponification is typically carried out using an inorganic base such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of an organic solvent and water.[3] LiOH is often the preferred base as it is reported to minimize racemization, a critical consideration when working with chiral amino acids.[4][5]
Reaction Scheme:
Caption: General reaction scheme for the saponification of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the saponification of this compound.
| Parameter | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) |
| Base Equivalents | 1.1 - 2.0 eq. | 1.5 - 6.0 eq.[6] |
| Solvent System | THF/H₂O (e.g., 2:1 or 3:1 v/v) | MeOH/H₂O or THF/H₂O |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | > 90% | Variable, generally > 85% |
| Racemization Risk | Low[4][5] | Higher, especially with prolonged reaction times or elevated temperatures[7][8] |
Experimental Protocols
Protocol 1: Saponification using Lithium Hydroxide (LiOH)
This protocol is recommended for minimizing the risk of racemization.
Materials:
-
This compound (1.0 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Mobile phase for TLC (e.g., n-butanol:acetic acid:water, 4:1:1)
-
Ninhydrin (B49086) stain
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and deionized water.
-
Addition of Base: In a separate flask, prepare a solution of LiOH·H₂O (1.5 eq.) in deionized water. Add the LiOH solution dropwise to the stirring solution of this compound at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The product, L-isoleucine, will have a different Rf value. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 6 by the slow addition of 1 M HCl. Isoleucine is isoelectric at this pH and will precipitate.
-
Collect the crude L-isoleucine by vacuum filtration and wash the solid with cold deionized water.
-
Dry the crude product under vacuum.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a water/ethanol mixture.
Protocol 2: Saponification using Sodium Hydroxide (NaOH)
This protocol is a cost-effective alternative, but careful monitoring is required to minimize side reactions.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydroxide (NaOH) (2.0 eq.)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
TLC plates and associated materials (as in Protocol 1)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., methanol/water 3:1).
-
Addition of Base: Add a 2N aqueous solution of NaOH (2.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction, but this may increase the risk of racemization.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.
Analytical Methods
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of the deprotection reaction.
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A polar solvent system such as n-butanol:acetic acid:water (4:1:1 v/v/v) is suitable.
-
Visualization: The amino acid and its ester can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple spot. The starting material (this compound) will have a higher Rf value than the more polar product (H-Ile-OH).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product and for quantifying any potential racemization.
-
Purity Analysis (Reversed-Phase HPLC):
-
A C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be employed to separate isoleucine from any remaining starting material or byproducts.[9]
-
Detection is usually performed by UV absorbance at a low wavelength (e.g., 210-220 nm).
-
-
Racemization Analysis (Chiral HPLC):
-
To determine the enantiomeric excess of the final product, a chiral HPLC column is required.
-
Alternatively, the amino acid can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and the resulting diastereomers can be separated on a standard C18 column.[4]
-
Troubleshooting and Side Reactions
Incomplete Reaction
If TLC or HPLC analysis indicates the presence of unreacted starting material, the reaction time can be extended, or a slight excess of base can be added. Gentle heating may also be considered, particularly for the NaOH-mediated protocol, while being mindful of the increased risk of racemization.
Racemization
Racemization is the most significant potential side reaction, leading to the formation of D-allo-isoleucine. The risk of racemization is influenced by the choice of base, reaction temperature, and reaction time.[8]
Mitigation Strategies:
-
Use a milder base such as LiOH.
-
Maintain the reaction at room temperature or below.
-
Minimize the reaction time by closely monitoring its progress.
Visualized Workflows
Experimental Workflow for Saponification
Caption: A typical experimental workflow for the saponification of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues during deprotection.
References
- 1. peptide.com [peptide.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of H-Ile-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a derivative of the amino acid isoleucine, in which the carboxylic acid group is protected as a methyl ester.[1][2] This modification makes it a valuable building block in peptide synthesis, particularly in solution-phase methodologies. While its direct application in conventional solid-phase peptide synthesis (SPPS) as a starting C-terminal residue is atypical due to the methyl ester protection, this document provides protocols and application insights for its use in solution-phase synthesis and discusses strategies for obtaining C-terminal methyl ester peptides using solid-phase techniques.
Isoleucine-containing peptides are significant in various biological processes. For instance, isoleucine plays a role in the mTOR signaling pathway, which is crucial for regulating cell growth and proliferation.[3] The ability to synthesize specific isoleucine-containing peptides, including those with modified C-termini, is therefore of great interest in drug discovery and biochemical research.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 18598-74-8 |
| Molecular Formula | C₇H₁₅NO₂·HCl[1] |
| Molecular Weight | 181.66 g/mol [2] |
| Appearance | White to off-white solid[5] |
| Purity | ≥98.0% |
| Storage | 4°C, sealed storage, away from moisture[5] |
Application in Solution-Phase Peptide Synthesis (SPPS)
This compound is well-suited for solution-phase peptide synthesis, where the methyl ester serves as a protecting group for the C-terminus. This allows for the sequential addition of N-protected amino acids to the free N-terminus of the isoleucine methyl ester. The following protocol details the synthesis of a model dipeptide, Fmoc-Ala-Ile-OMe.
Experimental Protocol: Synthesis of Fmoc-Ala-Ile-OMe
This protocol describes the coupling of Fmoc-Ala-OH with this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)[6]
-
1-Hydroxybenzotriazole (HOBt)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled Fmoc-Ala-OH solution, add DIC (1.1 eq). Stir the mixture at 0°C for 30 minutes.
-
Add the activated Fmoc-Ala-OH solution to the neutralized H-Ile-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Fmoc-Ala-Ile-OMe.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Strategies for Solid-Phase Synthesis of C-Terminal Isoleucine Methyl Ester Peptides
While direct use of this compound on standard resins like Wang or Rink amide is not a conventional SPPS approach, peptides with a C-terminal isoleucine methyl ester can be achieved through alternative solid-phase strategies.
Synthesis on 2-Chlorotrityl Chloride Resin and Post-Cleavage Esterification
This method involves synthesizing the desired peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the fully protected peptide. The C-terminal carboxylic acid can then be esterified in solution.
Experimental Protocol:
A. SPPS on 2-Chlorotrityl Chloride Resin:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
Load the first Fmoc-amino acid (e.g., Fmoc-Ile-OH) onto the resin in the presence of DIPEA.
-
Perform standard Fmoc-SPPS cycles of deprotection (using piperidine (B6355638) in DMF) and coupling (using a suitable coupling reagent like HATU or HBTU) to assemble the desired peptide chain.[7]
B. Cleavage of Protected Peptide:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM to cleave the protected peptide from the resin.[8]
-
Neutralize the cleavage solution with a base such as pyridine.
-
Evaporate the solvent to obtain the protected peptide acid.
C. Solution-Phase Esterification:
-
Dissolve the protected peptide acid in a suitable solvent mixture (e.g., DCM/MeOH).
-
Add trimethylsilyldiazomethane (B103560) (TMS-diazomethane) dropwise until a yellow color persists.[8]
-
Quench the excess TMS-diazomethane with acetic acid.
-
Evaporate the solvent and purify the protected peptide methyl ester.
D. Final Deprotection:
-
Treat the purified protected peptide methyl ester with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the side-chain protecting groups.
-
Precipitate the deprotected peptide methyl ester with cold diethyl ether.
Caption: Strategy for obtaining a C-terminal methyl ester peptide via SPPS and post-cleavage esterification.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of the model dipeptide Fmoc-Ala-Ile-OMe using the solution-phase protocol.
| Parameter | Expected Result |
| Coupling Reagent | DIC/HOBt |
| Reaction Time | Overnight |
| Typical Yield | 70-90% |
| Purity (after purification) | >95% |
| Key Advantage | Cost-effective, well-established method |
| Potential Issue | Racemization (minimized by HOBt)[6] |
Conclusion
This compound is a valuable reagent for the synthesis of isoleucine-containing peptides, particularly in solution-phase synthesis where it serves as a C-terminally protected building block. For solid-phase synthesis, while direct incorporation of this compound is not standard, C-terminal isoleucine methyl ester peptides can be successfully obtained through strategies such as synthesis on a 2-chlorotrityl chloride resin followed by post-cleavage esterification. The choice of methodology will depend on the specific requirements of the target peptide and the scale of the synthesis. The protocols provided herein offer a guide for the effective utilization of this compound and related strategies in peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc SPPS Linkers [sigmaaldrich.com]
Application Notes and Protocols: Solution-Phase Peptide Synthesis with L-Isoleucine Methyl Ester
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for constructing peptides. It remains highly relevant for the synthesis of short peptides, peptide fragments for convergent strategies, and peptides incorporating unnatural amino acids.[1] This technique offers significant advantages in terms of scalability and the purification of intermediates, which can be fully characterized at each step.[2] This document provides a detailed guide for the synthesis of a dipeptide using L-Isoleucine methyl ester as the C-terminal residue.
The core of this process involves the formation of a peptide bond between an N-terminally protected amino acid and the free amino group of L-Isoleucine methyl ester.[3][4] The strategy relies on protecting groups to prevent unwanted side reactions, such as self-polymerization.[5] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the α-amino group, while the methyl ester protects the C-terminal carboxylic acid.[6][7] A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid of the N-protected amino acid, facilitating its reaction with the amine.[8][9] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve reaction efficiency and suppress racemization.[8][10]
These application notes detail the necessary protocols for the preparation of the amino acid components, the peptide coupling reaction, work-up, purification, and subsequent deprotection steps to yield the final dipeptide.
Data Presentation
The following tables summarize the materials, reagents, and expected quantitative data for the synthesis of a model dipeptide, Boc-Xaa-L-Ile-OMe, where "Xaa" represents any N-protected amino acid.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| L-Isoleucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | C-terminal amino acid ester[11] |
| Boc-L-Amino Acid (e.g., Boc-L-Phe-OH) | Variable (e.g., C₁₄H₁₉NO₄) | Variable (e.g., 265.31) | N-protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[8][9] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[8] |
| N-Methylmorpholine (NMM) or DIEA | C₅H₁₁NO or C₈H₁₉N | 101.15 or 129.24 | Base for neutralization[12][13] |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Boc deprotection agent[14] |
| 1M Lithium Hydroxide (B78521) (LiOH) | LiOH | 23.95 | Ester hydrolysis agent[13] |
Table 2: Summary of a Typical Coupling Reaction and Deprotection
| Step | Reaction | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Key Parameters |
| 1 | Peptide Coupling (Boc-Phe-OH + H-Ile-OMe) | 85 - 95 | >98 | Temperature: 0°C to RT; Time: 12-24h |
| 2 | N-terminal Boc Deprotection | 90 - 99 | >97 | Reagent: TFA in DCM; Time: 30-60 min |
| 3 | C-terminal Ester Hydrolysis | 80 - 95 | >98 | Reagent: 1M LiOH; Time: 1-3h |
Experimental Protocols
This section provides detailed step-by-step methodologies for the synthesis of a dipeptide using L-Isoleucine methyl ester. The example used is the synthesis of Boc-L-Phenylalanyl-L-Isoleucine methyl ester (Boc-Phe-Ile-OMe).
Protocol 1: Preparation of L-Isoleucine Methyl Ester (Free Base)
L-Isoleucine methyl ester is typically supplied as a hydrochloride salt and must be neutralized to its free amine form before the coupling reaction.
-
Dissolve L-Isoleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.05 eq) dropwise while stirring.
-
Stir the mixture at 0°C for 15 minutes.
-
The resulting solution containing the free base is typically used directly in the subsequent coupling step without isolation.
Protocol 2: Peptide Coupling Reaction (Boc-Phe-Ile-OMe Synthesis)
This protocol employs the DCC/HOBt method for peptide bond formation.[13]
-
In a separate flask, dissolve Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the cooled Boc-Phe-OH/HOBt mixture.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]
-
Add the previously prepared solution of L-Isoleucine methyl ester (from Protocol 1) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight (12-18 hours).
Protocol 3: Work-up and Purification
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate (NaHCO₃) solution (2x)
-
Water (1x)
-
1M aqueous hydrochloric acid (HCl) solution (2x)
-
Saturated aqueous sodium chloride (brine) solution (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield the pure Boc-Phe-Ile-OMe as a white solid.
Protocol 4: N-Terminal Boc Group Deprotection
-
Dissolve the purified Boc-Phe-Ile-OMe (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) to create a 25-50% TFA/DCM solution.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) or DCM several times to remove residual TFA.
-
The resulting product, H-Phe-Ile-OMe·TFA salt, can be used in the next coupling step or further processed.
Protocol 5: C-Terminal Methyl Ester Hydrolysis
This protocol removes the methyl ester to reveal the free carboxylic acid.
-
Dissolve the protected dipeptide (e.g., Boc-Phe-Ile-OMe) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C.
-
Add 1M aqueous lithium hydroxide (LiOH) (1.5-2.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl or 10% potassium bisulfate (KHSO₄).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the C-terminally deprotected dipeptide, Boc-Phe-Ile-OH.
Visualizations
The following diagrams illustrate the key processes involved in the solution-phase synthesis of a dipeptide using L-Isoleucine methyl ester.
Caption: Experimental workflow for dipeptide synthesis.
Caption: Peptide coupling reaction scheme.
Caption: Deprotection pathways for the dipeptide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 11. L-Isoleucine methyl ester hydrochloride ≥98.0% (AT) | 18598-74-8 [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
H-Isoleucine Methyl Ester Hydrochloride: A Chiral Building Block in Asymmetric Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-OMe.HCl, the methyl ester hydrochloride salt of the essential amino acid L-isoleucine, is a versatile and valuable chiral building block in the field of asymmetric synthesis. Its inherent stereochemistry, derived from the natural chiral pool, makes it an attractive starting material for the synthesis of enantiomerically pure molecules, particularly peptides and other complex organic structures. This document provides detailed application notes, experimental protocols, and an overview of its potential in asymmetric transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | L-Isoleucine methyl ester hydrochloride, H-Ile-OMe·HCl |
| CAS Number | 18598-74-8 |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 98-100 °C |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and ethanol[2] |
| Storage | Store at +15°C to +25°C[3] |
Applications in Asymmetric Synthesis
This compound serves as a crucial starting material in several areas of asymmetric synthesis, primarily leveraging the two chiral centers present in its structure.
Peptide Synthesis
The most prominent application of this compound is in peptide synthesis, where it is incorporated as the isoleucine residue. The methyl ester protects the C-terminus, while the amine hydrochloride can be neutralized in situ for coupling with an N-protected amino acid.
This protocol describes the synthesis of the dipeptide Fmoc-Ala-Ile-OMe using this compound and Fmoc-Ala-OH. The methodology is adapted from protocols for similar amino acid methyl esters.
Materials:
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution to neutralize the hydrochloride salt.
-
Stir the mixture for 10 minutes at room temperature.
-
-
Activation of Fmoc-Ala-OH:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the mixture containing the activated Fmoc-Ala-OH to remove the DCU precipitate.
-
Add the filtrate to the solution of neutralized H-Ile-OMe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fmoc-Ala-Ile-OMe.
-
Quantitative Data Summary (Hypothetical):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) |
| This compound | 1.0 | 181.66 | 1.82 |
| Fmoc-Ala-OH | 1.0 | 311.34 | 3.11 |
| DCC | 1.1 | 206.33 | 2.27 |
| HOBt | 1.1 | 135.13 | 1.49 |
| DIPEA | 1.1 | 129.24 | 1.42 |
| Product | Fmoc-Ala-Ile-OMe | 438.53 | Yield (%) |
| Expected | e.g., 85% |
Chiral Auxiliary in Asymmetric Reactions
While less documented than its role in peptide synthesis, the chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and conjugate additions. In this context, the amino acid derivative would be temporarily attached to a prochiral substrate to direct the approach of a reagent, followed by cleavage to release the enantiomerically enriched product and recover the auxiliary.
Workflow for using this compound as a chiral auxiliary.
Detailed protocols for the use of this compound as a chiral auxiliary in reactions like diastereoselective enolate alkylation or asymmetric aldol reactions are not extensively reported in the literature, presenting an opportunity for further research. The general principle would involve the formation of an amide or a different covalent bond between the prochiral molecule and the isoleucine derivative, followed by a stereoselective transformation.
Role in Cellular Signaling: The mTOR Pathway
Peptides and molecules synthesized using this compound can have significant biological activities. Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
The diagram below illustrates the simplified activation of the mTORC1 complex by isoleucine.
Simplified Isoleucine-mediated mTORC1 signaling pathway.
Conclusion
This compound is a readily available and highly valuable chiral building block. Its primary application lies in peptide synthesis, providing a straightforward method for incorporating isoleucine residues. While its use as a chiral auxiliary for other asymmetric transformations is an area that warrants further exploration, the principles of chiral auxiliary-mediated synthesis suggest its potential in this domain. Furthermore, the biological significance of isoleucine in critical signaling pathways like mTOR underscores the importance of synthetic access to isoleucine-containing molecules for research in drug discovery and chemical biology. The protocols and information provided herein serve as a foundational guide for researchers leveraging the unique properties of this compound in their synthetic endeavors.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis and antimicrobial activity of some new mono and bicyclic beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of reactions involving L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl). The primary focus is on a model peptide coupling reaction with N-α-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) to form the dipeptide Boc-Ala-Ile-OMe. The analytical methods covered include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
L-Isoleucine methyl ester hydrochloride is a common building block in peptide synthesis and other areas of organic chemistry. Monitoring the consumption of this starting material and the formation of the desired product is crucial for reaction optimization, determining reaction endpoints, and ensuring the purity of the final product. This guide offers practical, step-by-step protocols for the effective use of various analytical techniques in a laboratory setting.
The model reaction illustrated is the coupling of Boc-Ala-OH with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Reaction Scheme:
Boc-Ala-OH + this compound -> (EDC, HOBt, DIPEA) -> Boc-Ala-Ile-OMe
Analytical Methods and Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot the reaction mixture on the TLC plate alongside spots of the starting materials (Boc-Ala-OH and this compound).
-
Eluent: A common mobile phase for this type of reaction is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v).
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to move up the plate.
-
Visualization:
-
Visualize the spots under UV light (254 nm), where the Boc-protected compounds are often visible.
-
Stain the plate with a ninhydrin (B49086) solution and gently heat. This compound will appear as a colored spot (typically purple or yellow), while the N-protected product will not react with ninhydrin.
-
Data Presentation:
| Compound | Expected Rf Value (1:1 EtOAc:Hexane) | Visualization Method |
| This compound | ~0.1 (streaking may occur) | Ninhydrin |
| Boc-Ala-OH | ~0.3 | UV, Potassium Permanganate |
| Boc-Ala-Ile-OMe | ~0.6 | UV, Potassium Permanganate |
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method used to determine the purity of the product and the relative amounts of reactants and products in a reaction mixture.
Experimental Protocol:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient would be from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Data Presentation:
| Compound | Expected Retention Time (min) |
| This compound | ~5.2 |
| Boc-Ala-OH | ~8.5 |
| Boc-Ala-Ile-OMe | ~12.7 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
Experimental Protocol:
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. Key signals to monitor include the α-protons of the amino acids and the methyl ester protons.
Data Presentation:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~4.0 (α-H), ~3.8 (s, 3H, OCH₃) |
| Boc-Ala-OH | ~4.3 (q, 1H, α-H), ~1.4 (s, 9H, Boc), ~1.4 (d, 3H, β-H) |
| Boc-Ala-Ile-OMe | ~6.5 (d, 1H, NH), ~5.1 (d, 1H, NH), ~4.5 (m, 1H, α-H Ile), ~4.1 (m, 1H, α-H Ala), ~3.7 (s, 3H, OCH₃), ~1.4 (s, 9H, Boc) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the product by determining its molecular weight.
Experimental Protocol:
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute a sample of the reaction mixture or the purified product in a suitable solvent like methanol (B129727) or acetonitrile.
-
Analysis: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.
Data Presentation:
| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| H-Ile-OMe | C₇H₁₅NO₂ | 145.11 | 146.12 | 168.10 |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.10 | 190.11 | 212.09 |
| Boc-Ala-Ile-OMe | C₁₅H₂₈N₂O₅ | 316.20 | 317.21 | 339.19 |
Visualizations
Caption: Workflow for the synthesis and analysis of Boc-Ala-Ile-OMe.
Caption: Logical progression of TLC analysis during reaction monitoring.
Caption: Interpretation of HPLC data over the course of a reaction.
Application Notes: The Utility of H-Ile-OMe.HCl in the Synthesis of Bioactive Peptides
Introduction
H-L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a pivotal building block in the field of peptide chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive peptides. Its structure, featuring a protected carboxylic acid in the form of a methyl ester and a free amino group (as a hydrochloride salt), makes it an ideal N-terminal precursor for both solution-phase and solid-phase peptide synthesis (SPPS). The incorporation of the non-polar amino acid isoleucine is critical for the structure and function of many peptides, influencing their binding affinity to biological targets and their overall pharmacological profile. This document provides detailed protocols and data related to the application of this compound in synthesizing peptides with therapeutic potential, including those with anticancer and antihypertensive activities.
Key Applications
The strategic use of this compound allows for the controlled, stepwise elongation of peptide chains. It is particularly valuable in the synthesis of dipeptides and larger polypeptide chains where isoleucine is the N-terminal residue. For instance, it has been successfully employed in the synthesis of dipeptides like Isoleucyl-Tryptophan (Ile-Trp), which has been investigated for its biological activities. The methyl ester group can be readily saponified to the free carboxylic acid for further coupling reactions or can be used in its protected form to prevent unwanted side reactions at the C-terminus during the coupling of the first amino acid.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of the Dipeptide Ile-Trp using this compound
This protocol details the synthesis of the dipeptide Isoleucyl-Tryptophan (Ile-Trp) via a solution-phase method, starting with the coupling of Boc-Trp-OH to this compound.
Step 1: Coupling of Boc-Trp-OH with this compound
-
Reaction Setup: Dissolve Boc-Trp-OH (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as N-hydroxysuccinimide (NHS) (1.2 equivalents) to activate the carboxylic acid of Boc-Trp-OH. Stir the mixture for 30 minutes.
-
Coupling: In a separate flask, suspend this compound (1 equivalent) in the same solvent and add a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride and free the amine. Add this solution to the activated Boc-Trp-OH solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product (Boc-Ile-Trp-OMe) by column chromatography on silica (B1680970) gel.
Step 2: Saponification of the Methyl Ester
-
Hydrolysis: Dissolve the purified Boc-Ile-Trp-OMe in a mixture of methanol (B129727) and water.
-
Base Addition: Add 1M sodium hydroxide (B78521) (NaOH) solution and stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1M HCl. Extract the product (Boc-Ile-Trp-OH) with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the product.
Step 3: Deprotection of the Boc Group
-
Cleavage: Dissolve the Boc-Ile-Trp-OH in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final dipeptide, Ile-Trp, as a TFA salt.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Workflow Initiated with an Isoleucine Residue
This protocol outlines a general workflow for SPPS where the first amino acid attached to the resin is Isoleucine.
-
Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin or a similar solid support.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the isoleucine residue, exposing the free amine.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling of the Next Amino Acid:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-AA-OH) (3-5 equivalents) with a coupling agent like HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of peptides using this compound or related isoleucine derivatives.
| Peptide Sequence | Synthesis Method | Coupling Reagent | Yield (%) | Purity (%) | Bioactivity (IC50) | Reference |
| Ile-Trp | Solution-Phase | DCC/NHS | 70-85 | >95 (HPLC) | Not specified | |
| Ile-Val-Pro | Solid-Phase | HBTU/HOBt | 65-80 | >98 (HPLC) | ACE Inhibition: 5.2 µM | N/A |
| Ile-His-Pro-Phe | Solid-Phase | HATU | 60-75 | >97 (HPLC) | Antihypertensive | N/A |
Note: Data for Ile-Val-Pro and Ile-His-Pro-Phe are representative examples and not from a specific cited source.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the solution-phase synthesis of the dipeptide Ile-Trp.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Inhibition of the Renin-Angiotensin system by a bioactive peptide.
Application Notes and Protocols for the Neutralization of H-Ile-OMe.HCl in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the neutralization of L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), a critical step for liberating the free amine required for subsequent peptide coupling reactions. The information presented is essential for the successful synthesis of peptides in both solution-phase and solid-phase applications.
Introduction
L-Isoleucine methyl ester hydrochloride is a common building block in peptide synthesis. The hydrochloride salt form enhances the stability and shelf-life of the amino acid ester. However, for the amino group to act as a nucleophile and form a peptide bond with a carboxyl-activated amino acid, it must first be converted to its free amine form. This is achieved through a neutralization reaction with a suitable base. The choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the final peptide product. This document outlines various established methods for the neutralization of this compound.
Neutralization Methods Overview
The neutralization of this compound can be performed using several methods, each with its own advantages depending on the specific requirements of the peptide synthesis strategy (e.g., solution-phase vs. solid-phase). The most common approaches involve the use of tertiary amines, aqueous inorganic bases, or specialized reagents.
Key Considerations for Method Selection:
-
Solubility: The base and the resulting salt should have appropriate solubility properties to facilitate either easy removal (e.g., filtration of a salt precipitate) or partitioning during an aqueous workup.
-
Strength of the Base: The base must be strong enough to deprotonate the amine hydrochloride but mild enough to avoid side reactions, such as racemization or hydrolysis of the methyl ester.
-
Reaction Context: Whether the neutralization is performed as a separate step or in situ (simultaneously with the coupling reaction) will influence the choice of reagents. In situ neutralization is common in solid-phase peptide synthesis (SPPS) to improve efficiency.[1][2]
Experimental Protocols
Protocol 1: Neutralization with a Tertiary Amine in an Organic Solvent (for Solution-Phase Synthesis)
This is a widely used method in solution-phase peptide synthesis where the free amine is generated in an organic solvent prior to the addition of the activated carboxylic acid component.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))
-
Ethyl acetate (B1210297)
-
10% aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous organic solvent (e.g., DCM).[3]
-
Add triethylamine (2 equivalents) or DIPEA (1.1 equivalents) to the solution and stir the mixture for 1 hour at room temperature to neutralize the hydrochloride salt.[3][4]
-
The formation of triethylammonium (B8662869) chloride or diisopropylethylammonium chloride, which is often insoluble in the organic solvent, may be observed as a precipitate.
-
The resulting solution containing the free H-Ile-OMe can be used directly in the subsequent coupling reaction.[4]
-
Alternatively, for isolation of the free amine, filter the mixture to remove the precipitated hydrochloride salt of the tertiary amine.[3]
-
The filtrate can be concentrated under reduced pressure. The residue can then be dissolved in a solvent like ethyl acetate and washed with 10% aqueous sodium bicarbonate solution and brine to remove any remaining salts and unreacted base.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free amino acid ester.[3]
Protocol 2: Neutralization with an Aqueous Inorganic Base and Extraction
This classic method is robust and cost-effective, relying on the partitioning of the free amine into an organic solvent.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate, or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a 5% aqueous solution of potassium carbonate.[3]
-
Dissolve the this compound in the aqueous base solution at 0-5°C.[3]
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the free H-Ile-OMe.
-
The product can be recrystallized from a suitable solvent system like hexane (B92381) if necessary.[5]
Protocol 3: In Situ Neutralization for Peptide Coupling
In many modern peptide synthesis protocols, especially in SPPS, the neutralization is performed concurrently with the coupling reaction. This approach can enhance efficiency by minimizing the time the deprotected amine is in its neutral state, which can reduce aggregation.[2]
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
Activator (e.g., HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the this compound in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for approximately 10 minutes at room temperature.[4]
-
In a separate flask, pre-activate the N-protected amino acid (1.0 equivalent) with a coupling reagent like DCC (1.1 equivalents) and an activator such as HOBt (1.1 equivalents) in anhydrous DMF at 0°C for 30 minutes.[4]
-
Filter the pre-activated amino acid solution to remove any by-products (like dicyclohexylurea if DCC is used) and add the filtrate to the solution of the neutralized H-Ile-OMe.[4]
-
Allow the reaction to proceed, typically by warming to room temperature and stirring overnight.[4]
Quantitative Data Summary
The efficiency of the neutralization step is typically high and is often assessed by the yield and purity of the subsequent dipeptide product. Below is a summary of typical conditions and expected outcomes for the synthesis of a model dipeptide following neutralization.
| Parameter | Method 1 (Tertiary Amine) | Method 2 (Aqueous Base) | Method 3 (In Situ) |
| Base | Triethylamine or DIPEA | Potassium Carbonate | DIPEA |
| Solvent | DCM, Chloroform, THF | Water/DCM | DMF |
| Base Equivalents | 1.1 - 2.5 | In excess (e.g., 5% solution) | ~1.1 |
| Reaction Time | 10 - 60 minutes | ~3 hours (with extraction) | Simultaneous with coupling |
| Workup | Filtration/Washing | Extraction/Drying | Direct use in coupling |
| Typical Dipeptide Yield | >90% (reported for similar systems) | Generally high | >90% (reported for similar systems) |
| Purity | High, dependent on purification | High, dependent on purification | High, dependent on purification |
Workflow and Diagrams
Logical Workflow for Neutralization and Coupling
The process of utilizing this compound in a peptide coupling reaction follows a logical sequence of steps, starting from the salt and ending with the formation of a dipeptide.
References
Application Notes and Protocols for H-Ile-OMe.HCl in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor in the synthesis of peptides and peptidomimetics with therapeutic potential. Its inherent structural features—a hydrophobic isobutyl side chain and a protected C-terminus—make it a valuable component in the design of bioactive molecules. The methyl ester group enhances solubility in organic solvents, facilitating solution-phase peptide synthesis, and can also modulate the pharmacokinetic properties of the final compound, for instance, by improving cell membrane permeability. Furthermore, the presence of the isoleucine residue itself can be critical for the biological activity of peptides, influencing their conformation and interaction with molecular targets.
These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry research, including detailed experimental protocols, quantitative data from representative syntheses, and an exploration of its role in the development of therapeutic agents.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of bioactive compounds, including:
-
Antimicrobial Peptides: The hydrophobic nature of the isoleucine side chain is crucial for the interaction of antimicrobial peptides with bacterial membranes. The incorporation of isoleucine can enhance the lytic activity of these peptides.
-
Anticancer Peptides: Peptides containing isoleucine have been investigated for their potential to induce apoptosis in cancer cells. The hydrophobicity of isoleucine can facilitate the peptide's interaction with and disruption of mitochondrial membranes, a key event in the apoptotic cascade.
-
Antiviral Peptides: this compound can be used to synthesize peptide-based fusion inhibitors that target viral entry into host cells. The isoleucine residue can play a role in the binding of the peptide to viral glycoproteins.
-
Phytohormone Analogs: As demonstrated in the synthesis of jasmonoyl-l-isoleucine analogs, this compound is a valuable starting material for creating compounds that mimic natural signaling molecules, which can be used to study biological processes and as potential agrochemicals.
The methyl ester at the C-terminus of this compound is not merely a protecting group; it can also serve as a prodrug moiety.[1] Endogenous esterases within cells can hydrolyze the ester, releasing the active carboxylic acid form of the peptide intracellularly. This strategy can improve the bioavailability of peptide-based drugs.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dipeptide using this compound (Solution-Phase)
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound.
Materials:
-
This compound
-
Fmoc-Ala-OH (or other N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or HOBt/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF for Fmoc deprotection)
-
Trifluoroacetic acid (TFA) for final deprotection (if necessary)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) dropwise at 0 °C and stir for 15-20 minutes.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Filter the activated Fmoc-Ala-OH solution to remove the DCU and add the filtrate to the neutralized H-Ile-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove any further DCU precipitate. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide (Fmoc-Ala-Ile-OMe) by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Fmoc Deprotection (Optional): To elongate the peptide chain, dissolve the purified Fmoc-dipeptide in 20% piperidine in DMF and stir at room temperature for 30 minutes. Concentrate the solution and purify the resulting free-amine dipeptide.
-
Methyl Ester Hydrolysis (Optional): To obtain the C-terminal carboxylic acid, dissolve the dipeptide in a mixture of THF and water and treat with LiOH.
Protocol 2: Synthesis of Methyl (2S,3S)-2-(acryloylamino)-3-methylpentanoate
This protocol is an example of using this compound to synthesize a non-peptidic amide, as seen in the synthesis of jasmonoyl-l-isoleucine analogs.[2]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (NEt3)
-
Chloroform (B151607) (HCCl3)
-
Silica gel for column chromatography
Procedure:
-
Dissolve acryloyl chloride (1.00 mmol) in chloroform (13 mL) and cool to 0 °C.
-
In a separate flask, prepare a solution of this compound (1.00 mmol) and triethylamine (2.10 mmol) in chloroform (13 mL).
-
Add the this compound solution dropwise to the acryloyl chloride solution at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Concentrate the mixture under vacuum.
-
Purify the residue by column chromatography on silica gel using a hexane/EtOAc (70:30) eluent system to yield the product as a pale yellow oil.[2]
Quantitative Data
The following tables summarize representative quantitative data from syntheses utilizing this compound and the biological activity of the resulting peptides.
Table 1: Synthesis Yields
| Product | Starting Materials | Coupling Method | Solvent | Yield (%) | Reference |
| Fmoc-Ala-Ile-OMe | Fmoc-Ala-OH, this compound | DCC/HOBt | DCM | ~85-95% | (Typical) |
| Methyl (2S,3S)-2-(acryloylamino)-3-methylpentanoate | Acryloyl chloride, this compound | - | Chloroform | 77% | [2] |
Table 2: Biological Activity of Peptides Incorporating Isoleucine
| Peptide | Target | Biological Activity | Assay | Reference |
| GLI19 (AvBD-4 analog) | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity | MIC determination | [1] |
| Jasmonoyl-l-isoleucine analogs | Plant stress response pathways | Phytohormonal activity | Various bioassays | [2] |
Signaling Pathways and Experimental Workflows
The incorporation of isoleucine, facilitated by the use of this compound, can significantly impact the interaction of synthetic peptides with cellular signaling pathways. For instance, the hydrophobicity of isoleucine is critical for the ability of certain antimicrobial peptides to disrupt bacterial cell membranes and for some anticancer peptides to induce apoptosis by targeting mitochondrial membranes.
Below are diagrams generated using Graphviz to illustrate a generalized peptide synthesis workflow and a simplified representation of an apoptotic signaling pathway that could be influenced by an isoleucine-containing peptide.
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: A simplified diagram illustrating the potential role of an isoleucine-containing peptide in inducing apoptosis.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry for the synthesis of peptides and other bioactive molecules. Its utility extends beyond that of a simple protected amino acid, offering advantages in synthesis and the potential for modulating the biological properties of the final compounds. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency with H-Ile-OMe.HCl in SPPS
This guide addresses common issues encountered during Solid-Phase Peptide Synthesis (SPPS), focusing specifically on challenges related to the coupling of H-Ile-OMe.HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with isoleucine derivatives is a common challenge in SPPS, primarily due to two factors:
-
Steric Hindrance: Isoleucine is a β-branched amino acid. Its side chain is bulky and close to the α-amino group, which physically obstructs the approach of the activated carboxyl group of the growing peptide chain. This makes the formation of the peptide bond kinetically slow and difficult.
-
Incomplete Neutralization: The starting material is a hydrochloride salt (HCl). The protonated α-amino group (NH3+) is not nucleophilic and cannot attack the activated carboxyl group. It is critical to fully neutralize it to the free amine (NH2) using a non-nucleophilic base before the coupling reaction can proceed. Inadequate neutralization is a frequent cause of coupling failure.
Q2: How can I improve the coupling yield for this compound?
A2: To overcome the challenges mentioned above, several strategies can be employed:
-
Optimize the Neutralization Step: Ensure complete deprotonation of the hydrochloride salt. This is typically done by pre-treating the this compound with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) before adding the coupling reagents.[1] Using a slight excess of base (e.g., 2-4 equivalents) is recommended.
-
Use a High-Efficiency Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may be insufficient. More potent activating agents are required to accelerate the reaction.
-
Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help improve yields.[1] If using a compatible automated synthesizer, microwave heating can significantly enhance the efficiency of difficult couplings.
-
Perform a Double Coupling: If a test cleavage and analysis (e.g., by LC-MS) show a significant amount of unreacted peptide-resin, a second coupling step can be performed. This involves draining the reaction vessel after the first coupling, washing, and repeating the coupling procedure with a fresh solution of activated amino acid.
Q3: What are the most effective coupling reagents for sterically hindered amino acids like isoleucine?
A3: The choice of coupling reagent is critical. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred for their high reactivity.
-
HATU and HCTU: These are highly efficient reagents that form reactive OAt esters, which are more reactive than the OBt esters generated by HBTU. HATU is often considered the gold standard for difficult couplings.[2]
-
COMU: This is a newer generation uronium salt that incorporates the Oxyma Pure leaving group. It offers coupling efficiencies comparable to HATU but is considered safer as it avoids potentially explosive benzotriazole-based byproducts.[2][3][4]
-
PyBOP and PyAOP: These are phosphonium-based reagents that are also very effective for hindered couplings.[3][5] Phosphonium reagents can offer advantages in solubility and may result in cleaner reactions compared to some uronium reagents.
The following table summarizes the characteristics of common coupling reagents used for difficult sequences.
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium Salt | Very high efficiency, excellent for hindered couplings. | Can cause racemization with sensitive residues; higher cost.[3] |
| HCTU | Guanidinium Salt | High coupling efficiency, often faster than HBTU.[3] | More expensive than HBTU.[3] |
| COMU | Uronium Salt | Efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[2][4] | Higher cost than older reagents.[3] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[3] | Can be less efficient than HATU for some sequences.[3] |
| DIC/Oxyma | Carbodiimide | Cost-effective, low racemization.[3] | Slower reaction times than uronium/phosphonium salts.[3] |
Q4: Could the methyl ester or hydrochloride salt lead to side reactions?
A4: Yes, both can be sources of side reactions if not handled correctly.
-
Hydrochloride Salt: As detailed in Q1, failure to neutralize the HCl salt will prevent the coupling reaction. Additionally, using an inappropriate base or stoichiometry can cause issues. For example, using a primary or secondary amine instead of a tertiary amine like DIPEA would lead to the amine itself coupling with the peptide.
-
Methyl Ester (OMe): While generally stable, the methyl ester can be susceptible to hydrolysis or transesterification under certain conditions, although this is less common during the coupling step itself.[6] More significantly, if you intend to synthesize a C-terminal peptide acid, the methyl ester must be saponified (hydrolyzed) after cleavage, which is an additional reaction step that may not be quantitative. If the final product is intended to be a peptide methyl ester, care must be taken during purification to avoid hydrolysis.
Experimental Protocols & Workflows
Protocol 1: Recommended Coupling of this compound using HATU
This protocol outlines the steps for coupling this compound to a resin-bound peptide with a deprotected N-terminal amine.
Materials:
-
Peptide-resin (1 equivalent, e.g., 0.1 mmol)
-
Fmoc-protected amino acid for the next position (4 equivalents)
-
HATU (3.9 equivalents)
-
This compound (if it's the first amino acid being coupled to the resin, use 4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc-deprotection protocol (e.g., 2 x 10 min treatment with 20% piperidine (B6355638) in DMF).
-
Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation (Pre-activation):
-
In a separate reaction vial, dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (4 eq) to the vial.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Neutralization & Coupling:
-
To the washed peptide-resin, add a solution of this compound (4 eq) in DMF.
-
Add DIPEA (4 eq) directly to the resin slurry to neutralize the hydrochloride salt. Agitate for 1-2 minutes.
-
Transfer the pre-activated Fmoc-amino acid solution (from step 3) to the reaction vessel containing the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
-
Optional: Perform a Kaiser test or a small test cleavage to check the completeness of the coupling before proceeding to the next deprotection step.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Amide Bond Formation Pathway
This diagram shows the general mechanism of peptide bond formation using an aminium salt activator like HATU. The steric hindrance of Isoleucine (Ile) can slow down the final nucleophilic attack step.
Caption: Mechanism of HATU-mediated peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions involving H-Ile-OMe.HCl during synthesis
Welcome to the technical support center for peptide synthesis involving L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is the hydrochloride salt of the methyl ester of L-isoleucine. It is a commonly used building block in peptide synthesis, particularly in solution-phase synthesis. The methyl ester protects the C-terminus, while the amine is available for coupling with an N-protected amino acid. It is also used in the preparation of dipeptides that can then be used in solid-phase peptide synthesis (SPPS).
Q2: What are the most common side reactions associated with the use of this compound?
A2: The two most significant side reactions are epimerization at the α-carbon of the isoleucine residue and diketopiperazine (DKP) formation , especially when the isoleucine residue is at the N-terminus of a dipeptide ester.
Q3: Why is isoleucine particularly prone to epimerization?
A3: Isoleucine is susceptible to epimerization (racemization at the α-carbon) during peptide coupling, which leads to the formation of the diastereomer, D-allo-isoleucine.[1] This is primarily due to the steric hindrance from its β-branched side chain, which can make it more prone to base-catalyzed proton abstraction at the α-carbon during the activation of its carboxyl group for coupling.
Q4: What is diketopiperazine (DKP) formation and when does it typically occur?
A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester, leading to the formation of a stable six-membered ring and cleavage of the peptide from the resin in SPPS or loss of the linear dipeptide in solution-phase synthesis.[2] This side reaction is particularly prevalent when the N-terminal amino acid has a free amine, as is the case after the deprotection of the second amino acid in a sequence, and when the C-terminus is an ester. Proline and glycine (B1666218) are known to be particularly prone to inducing DKP formation.[3]
Q5: How can I store this compound to ensure its stability?
A5: this compound is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[4] Room temperature storage is generally acceptable if the container is well-sealed.
Troubleshooting Guides
Issue 1: Presence of a Diastereomeric Impurity in the Final Peptide
Symptoms:
-
A peak corresponding to the mass of your peptide but with a different retention time on reverse-phase HPLC.
-
Broad or split peaks in NMR spectra.
-
Difficulty in purification due to a closely eluting impurity.
Possible Cause: Epimerization of the Isoleucine Residue
Epimerization of isoleucine to D-allo-isoleucine can occur during the coupling step. The extent of this side reaction is influenced by several factors.
Troubleshooting Steps & Solutions:
-
Choice of Coupling Reagent:
-
Problem: Carbodiimide reagents like DCC and EDC, when used alone, can lead to significant epimerization.
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] Phosphonium and aminium/uronium salt-based coupling reagents like HBTU, HATU, and COMU generally result in lower levels of epimerization.[5]
-
-
Base Selection:
-
Problem: Strong, sterically unhindered bases can promote epimerization.
-
Solution: Use a weaker or more sterically hindered base for neutralization and coupling. N-methylmorpholine (NMM) is generally preferred over triethylamine (B128534) (TEA). For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine may be beneficial.[3]
-
-
Pre-activation Time:
-
Problem: Prolonged pre-activation of the carboxylic acid can increase the risk of oxazolone (B7731731) formation, a key intermediate in the epimerization pathway.[6]
-
Solution: Minimize the pre-activation time before adding the amine component (this compound).
-
-
Temperature Control:
-
Problem: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[5]
-
Issue 2: Low Yield and Presence of a Small Cyclic Byproduct
Symptoms:
-
Significantly lower than expected yield of the desired peptide.
-
Identification of a low molecular weight byproduct corresponding to a cyclic dipeptide in mass spectrometry analysis.
-
In SPPS, premature cleavage of the N-terminal dipeptide from the resin.
Possible Cause: Diketopiperazine (DKP) Formation
When this compound is coupled to an N-protected amino acid to form a dipeptide ester, subsequent removal of the N-terminal protecting group can lead to intramolecular cyclization to form a diketopiperazine.
Troubleshooting Steps & Solutions:
-
Synthesis Strategy (SPPS):
-
Problem: Standard Fmoc-SPPS protocols using resins like Wang resin are susceptible to DKP formation at the dipeptide stage.[2]
-
Solution:
-
Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group significantly suppresses DKP formation.[4]
-
Incorporate the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin stage.
-
-
-
Coupling of the Third Amino Acid (SPPS):
-
Problem: The free amine of the second residue can cyclize before the third amino acid is coupled.
-
Solution: Use a fast and efficient coupling method for the third amino acid to minimize the time the dipeptide-resin has a free N-terminus. In situ neutralization protocols can also be beneficial.
-
-
Deprotection Conditions (SPPS):
-
Problem: The basic conditions of Fmoc deprotection (e.g., with piperidine) can catalyze DKP formation.
-
Solution: Use milder deprotection conditions, such as a lower concentration of piperidine (B6355638) or a shorter deprotection time. The use of DBU in combination with piperazine (B1678402) has also been shown to reduce DKP formation.
-
-
Solution-Phase Synthesis Strategy:
-
Problem: The free amine of the dipeptide methyl ester is prone to cyclization.
-
Solution: Perform the subsequent coupling reaction immediately after the deprotection of the N-terminus of the dipeptide without isolating the free amine intermediate. A "one-pot" deprotection and subsequent coupling can be effective.[7]
-
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide some representative data to illustrate the impact of different factors.
Table 1: Influence of Coupling Method on Isoleucine Epimerization
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | % Epimerization (D-allo-Ile) | Reference |
| Z-Phe-Val-OH | BOP | NMM | DMF | < 0.5 | [3] |
| Z-Phe-Val-OH | HBTU | NMM | DMF | 1.2 | [3] |
| Z-Phe-Val-OH | DCC/HOBt | NMM | DMF | 2.5 | [3] |
| Z-Phe-Val-OH | IBCF | NMM | DMF | 10.5 | [3] |
Note: Data is for a model dipeptide coupling and serves to illustrate relative differences between coupling reagents.
Table 2: Impact of Peptide Sequence on Diketopiperazine Formation in SPPS
| N-Terminal Dipeptide Sequence on Resin | DKP Formation Level | Notes | Reference |
| Fmoc-Ala-Pro-Resin | High | Proline at the second position significantly promotes DKP formation. | [3] |
| Fmoc-Gly-Pro-Resin | Very High | Glycine's lack of steric hindrance facilitates cyclization. | [3] |
| Fmoc-Val-Pro-Resin | High | [3] | |
| Fmoc-Xaa-Ile-Resin | Moderate | Isoleucine at the second position is less prone to DKP formation than Pro or Gly, but the risk is still present. |
Note: This table provides a qualitative comparison based on established principles of DKP formation.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound with DCC/HOBt
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) with this compound.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[8]
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.[8]
-
Cool the Fmoc-Ala-OH solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled Fmoc-Ala-OH solution and stir for 20-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[8]
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off any further DCU precipitate.
-
Wash the organic solution with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the product by silica (B1680970) gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Attachment of the First Amino Acid (Fmoc-Ile-OH) to 2-Chlorotrityl Chloride Resin
This protocol is designed to minimize side reactions like DKP formation by using a sterically hindered resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Ile-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM in a peptide synthesis vessel for 30-60 minutes.[4]
-
Drain the DCM.
-
Dissolve Fmoc-Ile-OH (1.5-2.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Add DIPEA (3.0-4.0 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM, DMF, and finally DCM again.
-
Dry the resin under vacuum.
Visualizations
Caption: Mechanism of isoleucine epimerization during peptide coupling.
Caption: Competing pathways of DKP formation and chain elongation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity in Peptide Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of isoleucine during coupling reactions, ensuring the stereochemical purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for isoleucine?
A1: Racemization is the process where a single, pure enantiomer (the L-form for natural amino acids) is converted into a mixture of both its L- and D-enantiomers. During peptide synthesis, this means that an L-isoleucine residue can be incorrectly incorporated as a D-isoleucine (an epimer, specifically D-allo-isoleucine). This alteration of stereochemistry at the alpha-carbon can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Isoleucine, like other β-branched amino acids, can be susceptible to racemization under certain coupling conditions.
Q2: What is the primary mechanism of racemization for isoleucine during peptide coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the N-protected isoleucine cyclizes to form this planar intermediate. The proton at the chiral alpha-carbon of the oxazolone (B7731731) is acidic and can be easily abstracted by a base present in the reaction mixture. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of L- and D-isomers upon reaction with the incoming amine.
Q3: Which factors have the most significant impact on the extent of isoleucine racemization?
A3: Several factors critically influence the rate of racemization:
-
Coupling Reagents: Highly reactive reagents can promote oxazolone formation.
-
Additives: The presence and type of racemization-suppressing additives are crucial.
-
Base: The strength and steric hindrance of the base used can either promote or mitigate racemization.
-
Temperature: Higher reaction temperatures significantly accelerate the rate of racemization.[1][2]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the rate of racemization.[3]
-
Position in Peptide Chain: The rate of isoleucine epimerization is dependent on its position within the peptide sequence, with the N-terminal position being the most susceptible.[4]
Troubleshooting Guide: High Levels of D-Isoleucine Detected
If you have detected significant levels of the D-isoleucine diastereomer in your final peptide product, follow this step-by-step guide to troubleshoot and optimize your coupling protocol.
Diagram: Troubleshooting Workflow for Isoleucine Racemization
Caption: A logical workflow for troubleshooting high isoleucine racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent and the use of an appropriate additive are the first line of defense against racemization.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimide activators, the addition of a nucleophilic additive is essential. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[5][6]
-
Recommendation: Always use an additive with carbodiimides. OxymaPure is a highly effective, non-explosive additive that has shown superior performance in suppressing racemization compared to HOBt and is at least comparable to HOAt.[7][8] The combination of DIC and OxymaPure is an excellent choice for minimizing racemization.[9]
-
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, their formulation and the conditions of their use are still important.
-
Recommendation: For particularly challenging couplings, COMU, which incorporates an Oxyma-based moiety, has demonstrated high coupling efficiency with very low epimerization.[10] If using HBTU or HATU, ensure conditions are optimized to favor rapid coupling over racemization.
-
Data Presentation: Comparison of Coupling Additives on Racemization
The following table summarizes the percentage of D-isomer formation for different additives during two model peptide coupling reactions. While this data is not specific to isoleucine, it illustrates the general trend and effectiveness of these additives in suppressing racemization for susceptible amino acids.
| Additive | Coupling Reagent | Model Reaction | % D/L Isomer | Reference |
| HOBt | DIC | Z-Phg-OH + H-Pro-NH₂ | 9.3% | [11] |
| HOAt | DIC | Z-Phg-OH + H-Pro-NH₂ | 1.2% | [8] |
| OxymaPure | DIC | Z-Phg-OH + H-Pro-NH₂ | 1.1% | [11] |
| HOBt | DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 14.8% | [12] |
| HOAt | DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 5.9% | [12] |
| OxymaPure | DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 5.0% | [12] |
Data sourced from publicly available information.[8][11][12]
Step 2: Assess Your Base
The presence of a base is often necessary, but it is a primary driver of racemization by facilitating the abstraction of the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact on Racemization: The strength and steric hindrance of the base are critical. Stronger, less hindered bases increase the rate of racemization.
-
Recommendation: If you are observing high levels of racemization, switch from a strong base like DIPEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum amount of base necessary for the reaction to proceed.
-
Step 3: Control the Reaction Temperature
Elevated temperatures, often used to drive difficult couplings to completion (e.g., in microwave-assisted synthesis), dramatically increase the rate of racemization.[1]
-
Recommendation: Perform the coupling reaction at a lower temperature. For sensitive amino acids like isoleucine, coupling at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize epimerization. If using microwave synthesis, reducing the coupling temperature can significantly limit racemization.[2]
Step 4: Optimize Solvent and Reaction Time
-
Solvent: While common solvents like DMF and NMP are generally effective, their polarity can contribute to racemization. For particularly problematic sequences, exploring less polar solvents that still allow for good resin swelling and solubility of reactants may be beneficial.
-
Reaction Time: Prolonged activation times increase the opportunity for the activated amino acid to form the oxazolone intermediate.
-
Recommendation: Minimize the pre-activation time of the Fmoc-isoleucine before adding it to the resin-bound peptide. Aim for in situ activation where the coupling reagent is added to the mixture of the amino acid and the peptide-resin.
-
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of Fmoc-Isoleucine
This protocol is designed to minimize the racemization of isoleucine during a standard solid-phase peptide synthesis (SPPS) cycle.
Materials:
-
Fmoc-L-Isoleucine-OH (3 equivalents)
-
Peptide-resin with free N-terminal amine (1 equivalent)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
N-methylmorpholine (NMM) (if required for neutralization, minimal amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the peptide-resin in DMF or NMP.
-
Perform Fmoc-deprotection of the N-terminal amino acid on the resin according to your standard protocol.
-
Wash the resin thoroughly with DMF or NMP to remove all traces of the deprotection solution (e.g., piperidine).
-
In a separate reaction vessel, dissolve Fmoc-L-Isoleucine-OH (3 eq.) and OxymaPure (3 eq.) in the reaction solvent (e.g., DMF).
-
Add this solution to the washed, deprotected peptide-resin.
-
Add DIC (3 eq.) to the reaction vessel containing the resin and amino acid solution.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours. For maximum suppression of racemization, the reaction vessel can be cooled in an ice bath (0°C) for the first 30 minutes before allowing it to warm to room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF or NMP.
Protocol 2: Quantification of Isoleucine Racemization using Marfey's Method
This method allows for the accurate determination of the enantiomeric composition of isoleucine in your final peptide.[13]
Materials:
-
Final peptide sample (approx. 0.5 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade solvents (Methanol, Acetonitrile, Water, TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of your peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube and heat at 110°C for 24 hours.
-
After cooling, evaporate the solution to dryness under vacuum.
-
Redissolve the amino acid residue in 50 µL of water.[13]
-
-
Derivatization:
-
To the hydrolyzed sample, add 100 µL of the 1% L-FDAA solution.
-
Add 20 µL of 1 M NaHCO₃ and incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.[13]
-
-
Sample Preparation and HPLC Analysis:
-
Evaporate the solvents to dryness and dissolve the residue in 1 mL of methanol.
-
Analyze the sample using reverse-phase HPLC with a standard C18 column.
-
Use a UV detector set to 340 nm.
-
The L-amino acid-L-FDAA and D-amino acid-L-FDAA diastereomers will have different retention times, allowing for their separation and quantification. The D-diastereomer typically elutes later.
-
-
Data Analysis:
-
Calculate the percentage of the D-isoleucine by integrating the peak areas of the two diastereomers.
-
Mechanism Diagram
Diagram: Racemization via Oxazolone Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Isoleucine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing a C-terminal isoleucine methyl ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification and analysis of these modified peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides with an isoleucine methyl ester C-terminus. The primary challenge is the potential for hydrolysis of the methyl ester to the corresponding carboxylic acid, especially under the acidic conditions commonly used in reversed-phase HPLC.
| Problem ID | Observed Issue | Potential Cause | Recommended Solution |
| PUR-001 | Low yield of the target peptide after purification. | 1. Hydrolysis during purification: The methyl ester is being hydrolyzed to the free carboxylic acid, and this fraction is being discarded.[1] 2. Suboptimal HPLC conditions: Poor peak resolution leads to the collection of mixed fractions that are discarded. 3. Precipitation: The peptide is not fully soluble in the mobile phase or during fraction pooling. | 1. Confirm hydrolysis by LC-MS analysis of crude and purified samples. Optimize the purification protocol to minimize acid exposure (see Protocol 2). 2. Develop a shallower gradient and consider alternative mobile phase modifiers (e.g., formic acid instead of TFA).[2] 3. Test peptide solubility in different solvent mixtures prior to large-scale purification. |
| PUR-002 | Mass spectrometry shows a co-eluting peak with a mass difference of -14 Da from the target peptide. | Hydrolysis of the methyl ester: The peak with the lower mass corresponds to the peptide with a free C-terminal carboxylic acid (R-COOCH₃ vs. R-COOH). This is a common impurity for C-terminal ester peptides. | 1. This confirms the primary challenge. The goal is to separate these two species. 2. Implement an optimized HPLC method with a very shallow gradient (e.g., 0.1-0.5% B per minute) around the elution point of the target peptide. 3. Switching the mobile phase modifier from 0.1% TFA to 0.1% formic acid can alter selectivity and may improve separation.[2] |
| PUR-003 | Analytical HPLC shows a single, broad, or asymmetric peak, but MS confirms two species (ester and acid). | Co-elution: The methyl ester and its corresponding free acid have very similar hydrophobicity and are not resolved by the current HPLC method. The free acid is slightly more polar and typically elutes just before the methyl ester. | 1. Increase Resolution: Use a longer column, a column with smaller particle size, or a different stationary phase (e.g., C8 or Phenyl instead of C18).[2] 2. Adjust Temperature: Systematically vary the column temperature (e.g., 25°C, 40°C, 60°C) as this can significantly impact selectivity for closely related peptides. 3. Alternative Chromatography: If RP-HPLC fails to provide separation, consider orthogonal methods like Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEX).[3][4] |
| PUR-004 | The extent of hydrolysis increases in fractions that are stored before lyophilization. | Acid-catalyzed hydrolysis in solution: The collected fractions, which contain an acid modifier (TFA or formic acid), provide an environment where the ester can continue to hydrolyze over time. | 1. Immediately neutralize the collected fractions by adding a volatile base (e.g., a small amount of dilute ammonium (B1175870) hydroxide) before storage or pooling. 2. Proceed to lyophilization as quickly as possible after fraction collection. 3. Store fractions at low temperatures (4°C or -20°C) to slow the hydrolysis rate if immediate processing is not possible. |
Frequently Asked Questions (FAQs)
Q1: Why is my isoleucine methyl ester peptide hydrolyzing during purification?
A1: The C-terminal methyl ester is susceptible to acid-catalyzed hydrolysis. Standard reversed-phase HPLC (RP-HPLC) protocols often use mobile phases containing trifluoroacetic acid (TFA), which creates a low-pH environment.[5][6] Prolonged exposure to these acidic conditions, especially at elevated temperatures, can cleave the ester bond, converting it to a free carboxylic acid.
Q2: How can I confirm that hydrolysis is occurring?
A2: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed peptide will have a molecular weight that is 14.02 Da lower than the target methyl ester peptide, corresponding to the replacement of the -CH₃ group with an -H. This mass difference is easily detectable.[7]
Q3: What is an "orthogonal" protection strategy and why is it important for my peptide?
A3: An orthogonal protection strategy uses multiple protecting groups in your synthesis, where each type of group can be removed under specific chemical conditions without affecting the others.[8][9] For a C-terminal methyl ester, this means using a synthesis scheme (e.g., Fmoc/tBu) where the side-chain protecting groups and the final cleavage from the resin occur under conditions that do not affect the pre-formed methyl ester.[10][11] This ensures the ester is stable throughout the synthesis and is only exposed to potentially harsh conditions during the final purification.
Q4: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) in my mobile phase?
A4: Yes, and it is often recommended for acid-sensitive peptides. Formic acid is a weaker acid than TFA, creating a higher pH mobile phase (approx. 2.8 for 0.1% FA vs. <2 for 0.1% TFA). This less acidic environment can significantly reduce the rate of ester hydrolysis during the purification run. Additionally, switching from TFA to FA alters the selectivity of the separation, which can sometimes improve the resolution between the ester and its hydrolyzed acid form.[2]
Q5: Are there purification methods that avoid acidic conditions altogether?
A5: Yes. If acid-catalyzed hydrolysis is a persistent issue, you can explore alternative purification techniques:
-
RP-HPLC at Neutral or Basic pH: Requires columns stable at higher pH (e.g., hybrid silica (B1680970) particles). Buffers like ammonium bicarbonate or ammonium acetate (B1210297) can be used.[12]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective if the net charge of your peptide is significantly different from the major impurities.[4]
-
Hydrophilic Interaction Chromatography (HILIC): An alternative for polar peptides that may not retain well in RP-HPLC.[3]
Experimental Protocols
Protocol 1: Analytical RP-HPLC and LC-MS for Purity Assessment
This protocol is for the initial analysis of the crude peptide to identify the target product and key impurities, such as the hydrolyzed free acid.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC/UHPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 214 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 25.0 65 26.0 95 28.0 95 28.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram.
-
Extract the ion chromatograms for the theoretical masses of the target methyl ester peptide and the potential hydrolyzed acid (-14 Da).
-
Calculate the purity based on the relative peak area of the target peptide.
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol is optimized to minimize hydrolysis while purifying the isoleucine methyl ester peptide.
-
Column and Mobile Phase Preparation:
-
Equilibrate a preparative C18 column with the starting mobile phase composition.
-
Prepare fresh mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Filter and degas all mobile phases.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A until fully dissolved. Ensure the final concentration of organic solvent is low to ensure binding to the column.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Purification Method:
-
Develop a Focused Gradient: First, run an analytical scout gradient to determine the approximate %B at which the peptide elutes.
-
Preparative Gradient: Design a very shallow gradient around the elution point. For example, if the peptide elutes at 35% B, a suitable preparative gradient might be:
Time (min) % Mobile Phase B 0 25 10 25 70 45 75 95 85 95 86 25 | 95 | 25 |
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal (214 nm).
-
Immediately analyze key fractions using analytical LC-MS (Protocol 1) to identify which contain the pure target peptide.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Freeze the pooled solution immediately and lyophilize to obtain the final peptide powder as a formate (B1220265) salt.
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for synthesis, purification, and analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
Relationship of Target Peptide and Key Impurities
Caption: Relationship between the target peptide and common impurities.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Peptide Synthesis Troubleshooting Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of H-Ile-OMe.HCl in peptide synthesis reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or L-Isoleucine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the amino acid isoleucine. It is a common building block in peptide synthesis.[1][2] Its solubility can be a concern because isoleucine has a hydrophobic side chain, which can lead to poor solubility in some common organic solvents used in peptide coupling reactions, especially in its salt form. Incomplete dissolution can lead to inaccurate stoichiometry and reduced reaction yields.
Q2: In which common solvents is this compound soluble?
A2: this compound is generally soluble in polar solvents such as water, ethanol, and methanol.[1] It is slightly soluble in chloroform.[3][4] While it is used in reactions with solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP), achieving a high concentration can be challenging without solubility enhancement techniques.
Q3: Why is my this compound not dissolving in the reaction mixture?
A3: Several factors can contribute to the poor solubility of this compound:
-
Solvent Polarity: The chosen solvent may not be optimal for dissolving the charged hydrochloride salt.
-
Concentration: The desired concentration of this compound may exceed its solubility limit in the specific solvent system.
-
Temperature: Lower reaction temperatures can decrease solubility.
-
Presence of other reagents: The presence of other non-polar reagents in the mixture can reduce the overall polarity of the solvent system, thus decreasing the solubility of the salt.
Q4: What are the primary methods to improve the solubility of this compound?
A4: The two main strategies are:
-
In-situ Neutralization: Converting the hydrochloride salt to the free amine in the reaction vessel.
-
Use of Co-solvents: Employing a mixture of solvents to enhance solubility.
Troubleshooting Guide: Improving this compound Solubility
Quantitative Data on this compound Solubility
Precise quantitative solubility data for this compound in common peptide synthesis solvents is not widely available in the literature. However, the following table summarizes the available information.
| Solvent | Scientific Name | Solubility | Notes |
| Methanol (MeOH) | Methanol | 50 mg/mL | This compound is readily soluble in methanol.[5] |
| Water (H₂O) | Water | Soluble | Generally soluble in aqueous solutions.[1][6] |
| Ethanol (EtOH) | Ethanol | Soluble | Generally soluble in ethanol.[1] |
| Chloroform (CHCl₃) | Trichloromethane | Slightly Soluble | Limited solubility.[3][4] |
| Dichloromethane (DCM) | Dichloromethane | Poorly Soluble (as the salt) | Often used in peptide synthesis, but the hydrochloride salt has low solubility. In-situ neutralization is typically required.[7] |
| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | Moderately Soluble (improves with neutralization) | A common solvent for peptide synthesis. Solubility is often sufficient for dilute reactions, but can be an issue at higher concentrations.[8] |
| N-Methyl-2-pyrrolidone (NMP) | 1-Methylpyrrolidin-2-one | Moderately Soluble (improves with neutralization) | A polar aprotic solvent that can be a good alternative to DMF, known for its high solvency for many organic compounds.[9][10] |
Experimental Protocols
Method 1: In-situ Neutralization of this compound
This is the most common and effective method to improve the solubility of amino acid hydrochloride salts for peptide coupling reactions. The addition of a non-nucleophilic base neutralizes the hydrochloride, generating the more soluble free amine directly in the reaction mixture.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another tertiary amine (e.g., Triethylamine (TEA))
-
N-protected amino acid
-
Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound.
-
Add the desired volume of anhydrous DCM or DMF.
-
Stir the suspension at room temperature.
-
Slowly add 1.0 to 1.1 equivalents of DIPEA to the suspension.
-
Stir the mixture for 10-15 minutes. The suspension should become a clear solution as the free amine is formed.
-
Proceed with the addition of the N-protected amino acid and coupling reagents as per your standard peptide coupling protocol.
Method 2: Utilizing Co-solvents
If in-situ neutralization alone is insufficient or if you wish to avoid an additional base, a co-solvent system can be employed.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-protected amino acid
-
Coupling agents
Procedure:
-
Add this compound to a dry reaction vessel.
-
Prepare a solvent mixture. A common starting point is a 1:1 (v/v) mixture of DMF and DCM.
-
Add the co-solvent mixture to the this compound and stir.
-
If solubility is still an issue, gentle warming (to 30-40°C) or sonication can be applied briefly to aid dissolution.
-
Once dissolved, proceed with your standard peptide coupling protocol.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. L-Isoleucine methyl ester hydrochloride [chembk.com]
- 6. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
Technical Support Center: Troubleshooting Peptide Aggregation in Sequences with Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, particularly in sequences containing the hydrophobic amino acid isoleucine.
Frequently Asked Questions (FAQs)
Q1: Why are my isoleucine-rich peptides aggregating?
A1: Peptides with a high content of hydrophobic amino acids, such as isoleucine, are prone to aggregation.[1][2] Isoleucine, along with other β-branched amino acids like valine and threonine, is favored in the middle of β-sheets.[3] These β-sheets are a common structural motif in peptide aggregates and amyloid fibrils.[3][4] The hydrophobic side chain of isoleucine drives the peptide to fold and self-associate to minimize its exposure to the aqueous environment, leading to the formation of insoluble aggregates.[5]
Q2: At what point in my experiment is aggregation most likely to occur?
A2: Aggregation can happen at various stages, including during solid-phase peptide synthesis, after purification and lyophilization, upon reconstitution in a buffer, or during storage.[6] The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has no net charge, making aggregation more likely under these conditions.[2]
Q3: How can I visually confirm if my peptide has aggregated?
A3: A simple visual inspection can often be the first indicator. If your solution appears cloudy, contains visible particulates, or has formed a gel, it's a strong sign of aggregation.[7] For more definitive confirmation, especially for smaller, non-visible aggregates, techniques like Transmission Electron Microscopy (TEM) can be used to directly visualize fibrillar structures.[8][9]
Q4: What is the Critical Aggregation Concentration (CAC), and why is it important?
A4: The Critical Aggregation Concentration (CAC) is the concentration above which peptide monomers begin to self-assemble into larger aggregates.[10][11] Knowing the CAC of your peptide is crucial for designing experiments, as working below this concentration can help prevent unwanted aggregation. More hydrophobic peptides tend to have lower CAC values.[11]
Troubleshooting Guides
Problem 1: Peptide is insoluble upon reconstitution.
Possible Cause: The chosen solvent is not appropriate for the peptide's amino acid composition. Isoleucine-rich peptides are inherently hydrophobic and often have poor solubility in aqueous solutions.[12][13]
Solutions:
-
Solvent Selection: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) is recommended before slowly adding the aqueous buffer.[12][13] Caution: DMSO can oxidize methionine and cysteine residues; use DMF as an alternative in such cases.[13]
-
pH Adjustment: The net charge of a peptide, which influences its solubility, is dependent on the pH of the solution.[7][13] For peptides with a net positive charge (basic peptides), using a slightly acidic buffer can improve solubility. Conversely, for peptides with a net negative charge (acidic peptides), a slightly basic buffer may be beneficial.[14]
-
Sonication: Gentle sonication can help break up small aggregates and facilitate the dissolution of the peptide.[13]
Problem 2: Peptide solution becomes cloudy over time.
Possible Cause: The peptide is aggregating out of solution, potentially due to factors like temperature, pH shifts, or prolonged storage.
Solutions:
-
Storage Conditions: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.
-
Buffer Optimization: The composition of the buffer can significantly impact peptide stability. Consider screening different buffer systems or adding excipients like arginine, which can help inhibit aggregation.
-
Concentration Reduction: If experimentally feasible, working with lower peptide concentrations, ideally below the CAC, can prevent aggregation.[10]
Quantitative Data Summary
The solubility of peptides is highly dependent on their amino acid composition and the solvent used. Below is a summary of solubility guidelines for hydrophobic peptides and a comparison of the Critical Aggregation Concentration (CAC) for different peptide types.
Table 1: Solubility of Hydrophobic Peptides in Different Solvents
| Solvent | Use Case for Hydrophobic Peptides | Reference |
| Water/Aqueous Buffers | Generally poor solubility, especially for peptides with >50% hydrophobic residues. | [12] |
| Dimethyl Sulfoxide (DMSO) | Preferred for initial solubilization of highly hydrophobic peptides due to its low toxicity in cell-based assays. | [12][13] |
| Dimethylformamide (DMF) | An alternative to DMSO, particularly for peptides containing methionine or cysteine. | [13] |
| Acetonitrile (ACN) | Can be used for initial solubilization. | [12] |
| Hexafluoro-2-propanol (HFIP) | Possesses a very high solubilizing potential for peptides with β-sheet structures. | [15] |
Table 2: Critical Aggregation Concentration (CAC) of Model Peptides
| Peptide | Condition | CAC (mM) | Reference |
| A6D | Water | 0.46 | [10] |
| A6D | PBS | 0.3 | [10] |
| A6K | Water | 1.02 | [10] |
| A6K | PBS | 0.14 | [10] |
Experimental Protocols & Workflows
Workflow for Troubleshooting Peptide Aggregation
Detailed Methodologies
1. Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of amyloid fibrils, as the ThT dye exhibits enhanced fluorescence upon binding to these structures.[16][17]
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter).
-
Peptide stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare the peptide samples at the desired concentrations in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.[16][18]
-
In the 96-well plate, mix the peptide solution with the ThT working solution. A typical final volume is 100-200 µL.[16]
-
Include negative controls containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.[16]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[16]
-
An increase in fluorescence intensity over time indicates the formation of amyloid fibrils.
-
2. Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique for measuring the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.[19][20][21]
-
Materials:
-
Peptide solution.
-
DLS instrument.
-
Low-volume cuvette.
-
Syringe filters (0.2 µm or smaller).
-
-
Procedure:
-
Filter the peptide sample through a syringe filter to remove any large dust particles or contaminants that could interfere with the measurement.[22]
-
Carefully pipette the filtered sample into a clean DLS cuvette. Ensure there are no air bubbles. A typical sample volume is around 30 µL.[22]
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the temperature and the properties of the solvent.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light to determine the size distribution of the particles.
-
Analyze the results. The presence of larger particles or a high polydispersity index (PDI) suggests the presence of aggregates.
-
3. Transmission Electron Microscopy (TEM) for Visualizing Fibrils
TEM provides direct visualization of the morphology of peptide aggregates, confirming the presence of fibrillar structures.[8][9][23]
-
Materials:
-
Peptide sample.
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water).
-
Filter paper.
-
Transmission Electron Microscope.
-
-
Procedure:
-
Place a drop of the peptide solution (approx. 3 µL) onto the surface of a TEM grid.[8]
-
Allow the peptide to adsorb for about 3 minutes.[8]
-
Wick away the excess liquid using the edge of a piece of filter paper.[8]
-
Immediately apply a drop of the negative stain solution to the grid and wait for 3 minutes.[8]
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a TEM operating at a suitable voltage (e.g., 80 keV).[8]
-
Scan the grid at low magnification to get an overview and then at higher magnifications (e.g., 25,000x) to observe the fine details of any fibrillar structures.[8]
-
Signaling Pathways and Aggregation
Peptide aggregation is a central pathological feature of several neurodegenerative diseases, such as Alzheimer's disease.[24][25] The aggregation of amyloid-beta (Aβ) peptides, for instance, is believed to initiate a cascade of events leading to synaptic dysfunction and neuronal cell death.[26][27]
Amyloid-Beta Aggregation and Neurotoxicity Pathway
References
- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Beta sheet - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Soy peptide aggregates formed during hydrolysis reduced protein extraction without decreasing their nutritional value - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. jpt.com [jpt.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. tandfonline.com [tandfonline.com]
- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 19. zentriforce.com [zentriforce.com]
- 20. enovatia.com [enovatia.com]
- 21. azonano.com [azonano.com]
- 22. research.cbc.osu.edu [research.cbc.osu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peptide Synthesis
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a Kaiser test failure after coupling with H-Ile-OMe.HCl during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What does a Kaiser test failure indicate after coupling with this compound?
A "failure" of the Kaiser test, a sensitive method for detecting primary amines, can manifest in two primary ways after the coupling of this compound:
-
A Negative or Faintly Colored Result: This may suggest that the coupling reaction is complete. However, with sterically hindered amino acids like isoleucine, there is a possibility of a false negative result where the test fails to detect unreacted primary amines.
-
A Persistent Positive (Blue) Result: This is a more common scenario with bulky amino acids and indicates an incomplete coupling reaction, where a significant number of free primary amines remain on the resin.
Q2: Can the C-terminal methyl ester of this compound interfere with the Kaiser test?
There is no direct evidence to suggest that the C-terminal methyl ester of isoleucine interferes with the ninhydrin (B49086) reaction of the Kaiser test. The test specifically detects the presence of primary amines at the N-terminus of the peptide chain.
Q3: Is this compound considered a "difficult" amino acid to couple?
Yes, isoleucine is a β-branched amino acid, which makes it sterically hindered.[1][2] This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1]
Troubleshooting Guide: Negative Kaiser Test Result (Potential False Negative)
A negative Kaiser test is the desired outcome after a coupling step, indicating the successful consumption of all free primary amines. However, in the context of a difficult coupling, it is prudent to rule out a false negative result.
Possible Causes and Solutions
| Possible Cause | Description | Recommended Action |
| Reagent Degradation | The reagents for the Kaiser test, particularly the potassium cyanide (KCN) in pyridine (B92270) solution, can degrade over time, leading to a loss of sensitivity. | Prepare fresh Kaiser test reagents, especially solution A (KCN in pyridine). Ensure pyridine is freshly distilled from ninhydrin. |
| Improper Test Procedure | Incorrect execution of the Kaiser test protocol can lead to inaccurate results. | Strictly adhere to the established Kaiser test protocol. Ensure the resin beads are heated for the specified time and temperature (e.g., 5 minutes at 110°C).[3] |
| Peptide Aggregation | The growing peptide chain on the resin may aggregate, making the N-terminal amines inaccessible to the ninhydrin reagent.[4] | Swell the resin adequately in a suitable solvent before performing the test. Consider using "difficult sequence" solvents like NMP or adding chaotropic salts to disrupt secondary structures.[1] |
| Inadequate Washing | Residual acidic reagents from previous steps can interfere with the basic conditions required for the Kaiser test. | Ensure thorough washing of the resin with an appropriate solvent (e.g., DMF) before performing the test to remove any residual reagents.[5] |
Troubleshooting Guide: Positive Kaiser Test Result (Incomplete Coupling)
A positive Kaiser test (blue beads and/or solution) after the initial coupling of this compound is a common occurrence due to its steric hindrance.[1][2]
Strategies to Improve Coupling Efficiency
| Strategy | Description | Recommended Action |
| Recoupling | The most straightforward approach is to repeat the coupling step to allow the reaction to proceed to completion. | Perform a second coupling reaction using fresh reagents. |
| Choice of Coupling Reagent | Standard coupling reagents may not be efficient enough for sterically hindered amino acids. | Utilize a more potent coupling reagent such as HATU, HCTU, or PyBOP, which are known to be effective for difficult couplings.[6] |
| Extended Reaction Time and Elevated Temperature | Slower reaction kinetics may require more time or energy to overcome the activation barrier. | Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C).[1] |
| Solvent Choice | The solvent can influence the solvation of the peptide chain and the efficiency of the coupling reaction. | Use solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM. |
| Capping | If recoupling is unsuccessful, unreacted amines should be "capped" to prevent the formation of deletion peptides. | Acetylate the remaining free amines using acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIPEA). |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is a widely accepted method for the qualitative detection of primary amines in solid-phase peptide synthesis.[3]
Reagents:
-
Reagent A: 1 mL of a 0.01 M KCN aqueous solution diluted to 50 mL with pyridine.
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of the resin sample into a small test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Colorless or faint yellow beads and solution | Coupling is complete (negative result). |
| Blue beads and colorless/faint blue solution | Coupling is incomplete; recouple. |
| Colorless beads and blue solution | Nearly complete coupling; consider extending coupling time or capping. |
| Intense blue beads and solution | Coupling has failed; check reagents and recouple. |
Standard Peptide Coupling Protocol (using HATU)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU, a highly effective coupling reagent.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) (3-5 equivalents)
-
HATU (3-5 equivalents)
-
Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Resin with free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
If necessary, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, extend the reaction time.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
Troubleshooting Workflow
References
Removing unreacted H-Ile-OMe.HCl from product
Topic: Removing Unreacted H-Ile-OMe.HCl from Product
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted Isoleucine methyl ester hydrochloride (this compound) from a peptide synthesis product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my peptide product?
A1: Complete removal of unreacted starting materials is essential for obtaining a pure peptide product. Residual this compound can interfere with subsequent reaction steps, complicate purification by co-eluting with the desired peptide in chromatography, and lead to inaccurate yield calculations and analytical characterization (e.g., NMR, Mass Spectrometry).
Q2: What are the primary non-chromatographic methods for removing this compound?
A2: The most common and effective non-chromatographic methods are liquid-liquid extraction and precipitation. The choice between these methods depends on the solubility characteristics of your desired peptide product.
Q3: this compound is a salt. How does this affect its removal?
A3: The hydrochloride salt form makes this compound highly soluble in aqueous solutions, particularly at acidic pH. This property is exploited during liquid-liquid extraction, where it can be selectively partitioned into an aqueous phase, leaving the more hydrophobic peptide product in the organic phase.
Q4: Can I use a simple filtration to remove this compound?
A4: Filtration is only effective if your peptide product is a solid and this compound is soluble in the reaction solvent. However, in many common peptide synthesis solvents like DMF or NMP, both the starting material and the product are soluble, making filtration ineffective for separation.
Troubleshooting Guides
Problem 1: Low Purity of Product After Workup
Possible Cause: Inefficient removal of this compound.
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: Use analytical techniques like HPLC or TLC to confirm that the major impurity is indeed unreacted this compound.
-
Optimize Liquid-Liquid Extraction:
-
Increase the number of aqueous washes: Instead of one or two washes with an acidic aqueous solution (e.g., 1M HCl), try three or four.
-
Use Brine Wash: After the acidic washes, perform a wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer and can also help to break emulsions.
-
-
Optimize Precipitation:
-
Select a suitable anti-solvent: The ideal anti-solvent should readily dissolve this compound while causing your peptide product to precipitate. Diethyl ether or methyl tert-butyl ether (MTBE) are common choices.
-
Ensure sufficient volume of anti-solvent: A common starting point is to add the reaction mixture to at least 10 volumes of the cold anti-solvent.
-
Cool the anti-solvent: Performing the precipitation at low temperatures (e.g., 0 °C or -20 °C) can enhance the precipitation of the product and keep the starting material in solution.
-
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause: Vigorous shaking or the presence of surfactants.
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
"Salting Out": Add a small amount of solid sodium chloride to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of celite or filter paper.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective way to separate the layers.
Problem 3: Product Does Not Precipitate
Possible Cause: The peptide product is soluble in the chosen anti-solvent, or the concentration of the product is too low.
Troubleshooting Steps:
-
Concentrate the Reaction Mixture: Before adding to the anti-solvent, carefully concentrate the reaction mixture under reduced pressure to increase the concentration of the peptide.
-
Try a Different Anti-solvent: If your peptide is soluble in ether, try a more non-polar solvent like hexane (B92381) or a mixture of ether and hexane.
-
Evaporate the Solvent: If precipitation fails, you can evaporate the solvent and attempt to purify the crude residue directly by chromatography.
Data Presentation
The following table summarizes the general solubility of this compound and a representative dipeptide product, which can guide the choice of a suitable workup procedure.
| Compound | Water | 1M HCl (aq) | Dichloromethane (B109758) (DCM) | Ethyl Acetate (B1210297) (EtOAc) | Diethyl Ether |
| This compound | High | Very High | Low | Very Low | Insoluble |
| Protected Dipeptide (e.g., Boc-Ala-Ile-OMe) | Very Low | Very Low | High | High | Moderate |
Note: Solubility is a qualitative measure. "High" indicates that a significant amount will dissolve, while "Low" or "Insoluble" suggests poor solubility.
Experimental Protocols
Protocol 1: Removal of this compound by Liquid-Liquid Extraction
This protocol is suitable when the desired peptide product is soluble in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with 10 volumes of DCM or EtOAc.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl solution to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two more times.
-
Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution and wash the organic layer to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Isolate the Product: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which should be significantly enriched in the desired peptide.
Protocol 2: Removal of this compound by Precipitation
This protocol is suitable when the desired peptide product has low solubility in a non-polar organic solvent in which this compound is soluble.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Methyl tert-butyl ether (MTBE), pre-cooled to 0 °C
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare the Anti-solvent: Place 10-20 volumes of cold diethyl ether or MTBE in a beaker or Erlenmeyer flask and cool it in an ice bath with stirring.
-
Precipitate the Product: Slowly add the crude reaction mixture dropwise to the cold, stirring anti-solvent. A precipitate of the peptide product should form.
-
Stir: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolate the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the Product: Wash the solid on the filter with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Dry the Product: Dry the purified solid product under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for removing this compound.
Caption: Experimental workflow for liquid-liquid extraction.
Dealing with hygroscopic nature of H-Ile-OMe.HCl during weighing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), a hygroscopic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is the hydrochloride salt of the methyl ester of the amino acid L-isoleucine. Its hygroscopic nature stems from its high polarity and the presence of functional groups that readily form hydrogen bonds with water molecules from the surrounding atmosphere. This can lead to the absorption of moisture, causing the crystalline solid to become sticky, clump, or even appear to "melt" over time.
Q2: What are the potential consequences of ignoring the hygroscopic nature of this compound during weighing?
A2: Ignoring the hygroscopicity of this compound can lead to significant errors in experimental results. The primary consequence is inaccurate weighing, as the measured mass will include an unknown amount of absorbed water. This leads to errors in concentration calculations for solutions, incorrect stoichiometric ratios in reactions, and ultimately, compromises the reliability and reproducibility of your experiments.
Q3: How should I store this compound to minimize moisture absorption?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate. For long-term storage, placing the sealed container in a controlled low-humidity environment or a freezer is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q4: Can I dry this compound if it has absorbed moisture?
A4: While it is possible to dry this compound that has absorbed some moisture, it should be done with caution. A common method is drying under a high vacuum at a slightly elevated temperature. However, the exact temperature should be chosen carefully to avoid degradation of the compound. It is crucial to verify the integrity of the compound after any drying process, for example, by melting point analysis or spectroscopy.
Troubleshooting Guide: Weighing this compound
This guide addresses common issues encountered when weighing the hygroscopic compound this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Weight reading on the balance is continuously increasing. | The compound is actively absorbing moisture from the air. | - Minimize the exposure time of the compound to the atmosphere. Work as quickly as possible.- Use a controlled environment with low humidity, such as a glove box or a glove bag flushed with an inert gas (e.g., nitrogen or argon).[1]- Place a container of desiccant inside the balance chamber to reduce local humidity.[2] |
| The solid becomes sticky and difficult to transfer from the weigh boat. | Significant moisture has been absorbed, causing the solid to deliquesce (dissolve in the absorbed water). | - If a controlled environment is not available, consider weighing the compound "by difference." Tare a sealed vial containing the compound, quickly transfer an approximate amount to your reaction vessel, reseal the vial, and re-weigh it. The difference in weight is the amount transferred.- Alternatively, prepare a stock solution of the entire vial's contents and determine the precise concentration by a suitable analytical method (e.g., titration, spectroscopy).[3] |
| Inconsistent results between experiments despite weighing the "same" amount. | The amount of absorbed water varies with ambient humidity, leading to different actual amounts of this compound being used each time. | - Standardize the weighing procedure. Always allow the compound to equilibrate to room temperature before opening and weigh it in a consistent and timely manner.- For critical applications, working in a controlled humidity environment is the most reliable solution.[1] |
Experimental Protocol: Accurate Weighing of this compound
This protocol outlines the recommended procedure for accurately weighing this compound, particularly for sensitive applications.
Objective: To accurately weigh a specific mass of this compound while minimizing moisture absorption.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sealed container for the compound
-
Desiccator
-
Optional: Glove box or glove bag with inert gas supply
Procedure:
Method 1: Weighing in a Controlled Environment (Recommended)
-
Preparation: Place all necessary materials (this compound container, spatula, weighing boat, and receiving vessel) inside the glove box or glove bag.
-
Equilibration: Allow the atmosphere inside the glove box to become inert and dry by purging with nitrogen or argon.
-
Weighing:
-
Place the weighing boat on the analytical balance and tare it.
-
Quickly transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Record the stable weight.
-
Promptly transfer the weighed compound to the receiving vessel.
-
-
Cleanup: Securely close the this compound container inside the controlled environment before removing it.
Method 2: Rapid Weighing with a Desiccator
-
Preparation: Have all materials ready and within easy reach of the analytical balance. The receiving vessel should be ready for immediate transfer.
-
Equilibration: Remove the sealed container of this compound from the desiccator and allow it to reach room temperature before opening.
-
Weighing:
-
Place the weighing boat on the tared analytical balance.
-
Working swiftly, open the container and transfer the approximate amount of the compound to the weighing boat.
-
Record the weight as soon as the reading stabilizes. Be aware that it may start to drift upwards as it absorbs moisture.[4]
-
Immediately transfer the weighed solid to the receiving vessel.
-
-
Storage: Tightly reseal the this compound container and return it to the desiccator.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Hygroscopic |
Visual Guides
Troubleshooting Workflow for Weighing this compound
References
Validation & Comparative
A Comparative Guide to Purity Analysis of H-Ile-OMe.HCl: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for amino acid derivatives such as H-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) is critical for ensuring the reliability and reproducibility of experimental results and the quality of synthesized peptides. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
This comparison is supported by detailed experimental protocols and illustrative data to assist in selecting the most appropriate method based on specific analytical requirements, available instrumentation, and desired outcomes.
At a Glance: HPLC vs. qNMR for this compound Purity
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. Requires derivatization for UV-inactive compounds. | Spectroscopic method based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Primary Use | Routine purity testing, impurity profiling, and separation of complex mixtures. | Absolute purity determination, structural confirmation, and quantification without a specific reference standard of the analyte. |
| Derivatization | Often necessary for amino acid esters like this compound to introduce a chromophore for UV detection. | Not required. |
| Reference Standard | Requires a certified reference standard of this compound for accurate quantification. | Requires a certified internal standard of a different compound for quantification. |
| Analysis Time | Typically longer per sample due to chromatographic run times. | Generally faster per sample after initial setup. |
| Selectivity | High, can separate structurally similar impurities. | High, provides structural information for impurity identification. |
| Sensitivity | Generally very high, capable of detecting trace impurities. | Lower sensitivity compared to HPLC, may not detect very low-level impurities. |
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for the purity analysis of this compound using both HPLC and qNMR.
Detailed Experimental Protocols
HPLC Method for this compound Purity (with Derivatization)
This protocol is based on a common method for the analysis of amino acid esters involving pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
a. Materials and Reagents:
-
This compound sample
-
This compound certified reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium acetate (B1210297) buffer (pH 7.2)
-
Ultrapure water
b. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Analytical balance
c. Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Derivatization:
-
To a specific volume of the standard and sample solutions, add the FMOC-Cl derivatizing reagent.
-
Allow the reaction to proceed for a specified time (e.g., 20 minutes) at a controlled temperature.[1]
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of sodium acetate buffer and a mixture of methanol and acetonitrile is often used. For example, a mixture of sodium acetate buffer (pH 7.2)-methanol-acetonitrile (20:45:30) can be employed.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 262 nm (for the FMOC derivative).[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized this compound in both the standard and sample chromatograms.
-
Calculate the purity of the sample by comparing its peak area to that of the certified reference standard.
-
Quantitative NMR (qNMR) Method for this compound Purity
This protocol describes the use of an internal standard for the absolute purity determination of this compound.
a. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, certified for qNMR)
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O)
b. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
-
NMR tubes
c. Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Comparative Data Presentation
The following table presents hypothetical data from the purity analysis of a batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.2% | 99.1% |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.15% |
| Known Impurity 1 (%) | 0.5% | 0.6% |
| Unknown Impurity 2 (%) | 0.3% | Not detected |
| Analysis Time per Sample | ~25 minutes | ~10 minutes |
Logical Relationship of Method Selection
The choice between HPLC and qNMR depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Conclusion
Both HPLC and qNMR are robust methods for determining the purity of this compound, each with its own set of advantages.
-
HPLC with UV detection (after derivatization) is a highly sensitive and selective method, ideal for routine quality control, stability studies, and the detection of trace impurities. Its main limitation is the requirement for a certified reference standard of the analyte for accurate quantification and the need for a derivatization step.
-
Quantitative NMR (qNMR) offers a direct and absolute method for purity determination without the need for an analyte-specific reference standard. It is highly precise and can provide structural confirmation of the analyte and its impurities. However, its sensitivity is generally lower than that of HPLC, and it may not be suitable for detecting impurities at very low concentrations.
For comprehensive characterization of this compound, a complementary approach can be employed. qNMR can be used to establish the absolute purity of a primary standard, which can then be used for the routine quantification of samples by HPLC. This integrated strategy leverages the strengths of both techniques to ensure the highest confidence in the quality of the amino acid derivative.
References
Confirming the Structure of H-Ile-OMe.HCl: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of spectroscopic methods for confirming the structure of L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
This document will delve into the experimental data and protocols for utilizing ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. Furthermore, it will present alternative and complementary spectroscopic techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, offering a comprehensive overview for researchers to select the most appropriate methods for their analytical needs.
Unveiling the Molecular Architecture with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of all atoms within the structure.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These values are based on established chemical shift ranges for similar functional groups and the known structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| NH₃⁺ | 8.0 - 9.0 | br s | 3H |
| α-CH | 4.0 - 4.2 | d | 1H |
| O-CH₃ | 3.7 - 3.8 | s | 3H |
| β-CH | 1.9 - 2.1 | m | 1H |
| γ-CH₂ | 1.2 - 1.5 | m | 2H |
| γ'-CH₃ | 0.9 - 1.0 | d | 3H |
| δ-CH₃ | 0.8 - 0.9 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | 170 - 175 |
| α-C | 55 - 60 |
| O-CH₃ | 50 - 55 |
| β-C | 35 - 40 |
| γ-C | 24 - 28 |
| γ'-C | 15 - 20 |
| δ-C | 10 - 15 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of amino acid methyl ester hydrochlorides is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and sensitivity.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity (e.g., 1024 or more scans).
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-180 ppm).
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Structural Confirmation using NMR
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Alternative and Complementary Spectroscopic Techniques
While NMR provides a detailed structural map, other spectroscopic methods offer valuable and often complementary information for the comprehensive characterชัน of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation.
-
Expected Data: For this compound, the expected molecular ion peak ([M+H]⁺) in the mass spectrum would correspond to the mass of the protonated L-Isoleucine methyl ester.
-
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent. The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies, making FT-IR a useful tool for identifying the presence of specific bonds within a molecule.
-
Expected Data: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride (N-H stretching and bending), the ester carbonyl (C=O stretching), and the C-O and C-N bonds.
-
Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with potassium bromide (KBr) and pressed into a pellet.
Comparison of Structural Confirmation Methods
The following table provides a comparative overview of the strengths and limitations of each technique for the structural confirmation of this compound.
Table 3: Comparison of Spectroscopic Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton environment, connectivity (through coupling), and relative number of protons. | Provides a detailed map of the hydrogen framework. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Information on the number and types of carbon atoms in the molecule. | Directly observes the carbon skeleton. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity and accuracy for molecular weight determination. | Does not provide detailed information on the connectivity of atoms. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, easy to use, and provides a "fingerprint" of the molecule. | Provides limited information on the overall structure and connectivity. |
Conclusion
For the unambiguous structural confirmation of this compound, a multi-technique approach is recommended. NMR spectroscopy, including both ¹H and ¹³C analysis, is the most powerful and definitive method for elucidating the complete molecular structure. Mass spectrometry provides essential confirmation of the molecular weight, while FT-IR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups. By combining the data from these techniques, researchers can have the highest level of confidence in the identity and purity of their synthesized compounds.
A Strategic Showdown in Peptide Synthesis: H-Ile-OMe.HCl vs. Boc-Ile-OH
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice of starting materials is a critical determinant of a project's success. The selection of appropriately protected amino acid derivatives dictates the overall synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This guide provides an in-depth comparison of two commonly encountered isoleucine derivatives: L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) and N-tert-butoxycarbonyl-L-isoleucine (Boc-Ile-OH).
While both serve as foundational building blocks for incorporating isoleucine into a peptide chain, their distinct protecting group strategies make them suitable for fundamentally different synthetic methodologies. This compound, with its free N-terminus and protected C-terminus, is a classic reagent for solution-phase peptide synthesis. In contrast, Boc-Ile-OH, featuring a protected N-terminus and a free C-terminus, is a cornerstone of the widely practiced Boc-based solid-phase peptide synthesis (SPPS). This guide will dissect their applications, present comparative data for the synthesis of a model dipeptide, and provide detailed experimental protocols to inform your synthetic strategy.
At a Glance: Chemical Properties
A fundamental understanding of the physicochemical properties of these two reagents is essential for their effective application in peptide synthesis.
| Property | This compound | Boc-Ile-OH |
| Chemical Structure | Isoleucine with a methyl ester at the C-terminus and a hydrochloride salt at the N-terminus. | Isoleucine with a tert-butyloxycarbonyl (Boc) group protecting the N-terminus and a free carboxylic acid at the C-terminus. |
| Molecular Formula | C₇H₁₆ClNO₂[1] | C₁₁H₂₁NO₄[2] |
| Molecular Weight | 181.66 g/mol [1] | 231.29 g/mol [2][3] |
| Appearance | White to off-white crystalline solid.[4] | White solid.[5] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO.[4] | Soluble in methanol (B129727) and acetic acid; insoluble in water.[6] |
| Primary Application | Solution-phase peptide synthesis.[4] | Boc-based solid-phase peptide synthesis (SPPS).[2][5][7] |
Synthetic Strategy Comparison: Solution-Phase vs. Solid-Phase
To illustrate the practical implications of choosing between this compound and Boc-Ile-OH, we will compare two synthetic routes to the model dipeptide, Alanyl-Isoleucine (Ala-Ile).
-
Strategy A: Solution-Phase Synthesis using this compound. This approach involves the coupling of Boc-Ala-OH with this compound in a suitable organic solvent, followed by deprotection of the N-terminal Boc group and C-terminal methyl ester.
-
Strategy B: Solid-Phase Synthesis using Boc-Ile-OH. This method begins with the attachment of Boc-Ile-OH to a solid support (resin), followed by deprotection of the Boc group and subsequent coupling of Boc-Ala-OH. The final dipeptide is then cleaved from the resin.
Comparative Performance Data
The following table summarizes the expected outcomes for the synthesis of Ala-Ile via the two strategies, based on typical efficiencies reported in the literature.
| Parameter | Strategy A: Solution-Phase (this compound) | Strategy B: Solid-Phase (Boc-Ile-OH) |
| Coupling Efficiency | >95%[8] | >99%[3] |
| Purification Method | Extraction, washing, and chromatography.[4] | Resin washing, cleavage, and HPLC. |
| Overall Yield (Crude) | ~85-90% | ~80-85% |
| Purity (Crude) | 80-90% | 75-85% |
| Key Advantages | Scalability, flexibility in reagent use. | High efficiency, ease of purification. |
| Key Disadvantages | Labor-intensive purification, potential for racemization.[9] | Requires specialized equipment (for HF cleavage), potential for aggregation on resin. |
Experimental Protocols
Strategy A: Solution-Phase Synthesis of Boc-Ala-Ile-OMe
This protocol describes the coupling of Boc-Ala-OH with this compound to form the protected dipeptide.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Neutralize the hydrochloride salt by adding DIEA (1.1 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Boc-Ala-OH solution to 0°C in an ice bath and add DCC (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ile-OMe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Ile-OMe.
Strategy B: Solid-Phase Synthesis of Ala-Ile
This protocol outlines the synthesis of Ala-Ile on a Merrifield resin using Boc-SPPS.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Ile-OH
-
Boc-Ala-OH
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Anhydrous Hydrogen Fluoride (HF)
Procedure:
-
Resin Loading:
-
React Boc-Ile-OH with Cs₂CO₃ to form the cesium salt.
-
Add the Boc-Ile-cesium salt to the Merrifield resin in DMF and heat to 50°C overnight.
-
Wash the resin with DMF, water, DMF, and DCM, then dry under vacuum.
-
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Coupling of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (3 eq) and HATU (3 eq) in DMF.
-
Add DIEA (6 eq) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Boc Deprotection:
-
Repeat steps 2 and 3.
-
-
Cleavage from Resin:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude Ala-Ile peptide.
-
Visualizing the Synthetic Workflows
To further clarify the distinct pathways of these two synthetic strategies, the following diagrams illustrate the experimental workflows.
Caption: Workflow for solution-phase synthesis of Ala-Ile.
Caption: Workflow for solid-phase synthesis of Ala-Ile.
Signaling Pathways and Logical Relationships
The choice between these two synthetic strategies can be visualized as a decision tree, guided by the specific requirements of the synthesis.
Caption: Decision tree for choosing a synthesis strategy.
Conclusion
The decision to use this compound versus Boc-Ile-OH is not merely a choice between two reagents, but a commitment to a particular synthetic philosophy. This compound is the tool of choice for traditional solution-phase synthesis, which, while more labor-intensive in terms of purification, offers scalability and flexibility. Boc-Ile-OH, on the other hand, is integral to the highly efficient and automatable solid-phase synthesis methodology, which excels in the preparation of long and complex peptides despite requiring specialized equipment for cleavage.
By understanding the fundamental differences in their chemical properties and the strategic implications of their use, researchers can make informed decisions to optimize their peptide synthesis endeavors, ultimately accelerating the pace of discovery and development in the fields of chemistry, biology, and medicine.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to C-Terminal Protecting Groups in Peptide Synthesis: H-Ile-OMe.HCl vs. Alternatives
In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the prevention of undesirable side reactions. The C-terminal protecting group, in particular, plays a crucial role in solution-phase synthesis and certain solid-phase strategies. This guide provides an objective comparison of H-Ile-OMe.HCl, a methyl ester-protected isoleucine derivative, with other commonly employed C-terminal protecting groups, namely benzyl (B1604629) and tert-butyl esters. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to C-Terminal Protection
The carboxyl group of the C-terminal amino acid must be protected during peptide synthesis to prevent its participation in unwanted reactions, such as cyclization or polymerization. An ideal C-terminal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect the N-terminal and side-chain protecting groups. The choice of the C-terminal protecting group is intrinsically linked to the overall peptide synthesis strategy, most notably the choice between Fmoc (acid-labile side chains, base-labile N-terminal) and Boc (acid-labile N-terminal and benzyl-based side chains) methodologies.
Performance Comparison of C-Terminal Protecting Groups
The performance of a C-terminal protecting group can be evaluated based on several key parameters: stability during synthesis, ease and efficiency of deprotection, and the propensity to induce side reactions such as racemization and diketopiperazine formation.
Quantitative Data Summary
The following tables summarize the performance of methyl, benzyl, and tert-butyl esters as C-terminal protecting groups based on data reported in the literature. It is important to note that actual results can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Protecting Group | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Methyl Ester | 90-98 | >95 | Easily introduced; Generally stable to acidic conditions used for Boc removal. | Saponification conditions (strong base) for removal can cause racemization and other side reactions. |
| Benzyl Ester | 85-95 | >95 | Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired. | Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning. |
| tert-Butyl Ester | 80-90 | >90 | Removable under moderately acidic conditions (e.g., TFA), compatible with the Fmoc/tBu strategy. | Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[1] |
Table 1: General Performance Characteristics of C-Terminal Protecting Groups.
| Protecting Group | Racemization Potential | Diketopiperazine Formation | Stability in Fmoc SPPS (20% piperidine) | Stability in Boc SPPS (TFA) |
| Methyl Ester | High during saponification | Moderate | Generally stable, but some loss can occur over many cycles. | Stable |
| Benzyl Ester | Low | Low | Stable | Stable |
| tert-Butyl Ester | Low | Low | Stable | Labile |
Table 2: Stability and Side Reaction Profile of C-Terminal Protecting Groups.
Experimental Protocols
Detailed methodologies for the introduction and removal of each C-terminal protecting group are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Synthesis of this compound (Methyl Ester Protection)
Materials:
-
L-Isoleucine
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous diethyl ether
Procedure:
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the white solid, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Deprotection of C-Terminal Methyl Ester (Saponification)
Materials:
-
Peptide with C-terminal methyl ester
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
Dissolve the peptide-methyl ester in a mixture of dioxane (or THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution (1.1 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH 7.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Synthesis of H-Ile-OBzl.TosOH (Benzyl Ester Protection)
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TosOH·H₂O)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add L-isoleucine (1 equivalent), benzyl alcohol (3 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene.
-
Reflux the mixture for several hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with toluene and then diethyl ether, and dry under vacuum to yield H-Ile-OBzl.TosOH.
Protocol 4: Deprotection of C-Terminal Benzyl Ester (Catalytic Hydrogenolysis)
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve the peptide-benzyl ester in methanol or ethanol in a flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[1]
Protocol 5: Synthesis of H-Ile-OtBu.HCl (tert-Butyl Ester Protection)
Materials:
-
N-Boc-L-Isoleucine
-
Dichloromethane (DCM)
-
Sulfuric acid (catalytic amount)
-
4 M HCl in dioxane
Procedure:
-
Dissolve N-Boc-L-Isoleucine in DCM in a pressure vessel.
-
Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.
-
Condense isobutylene into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 48 hours.
-
Cool the vessel, vent the excess isobutylene, and quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to get Boc-Ile-OtBu.
-
Dissolve the crude Boc-Ile-OtBu in a minimal amount of DCM and add an excess of 4 M HCl in dioxane.
-
Stir for 1-2 hours at room temperature, monitoring the deprotection by TLC.
-
Remove the solvent under reduced pressure and triturate with diethyl ether to precipitate H-Ile-OtBu.HCl.
Protocol 6: Deprotection of C-Terminal tert-Butyl Ester (Acidolysis)
Materials:
-
Peptide with C-terminal tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Dissolve the peptide-tert-butyl ester in DCM.
-
Add TIS (typically 2.5-5% v/v) to the solution to scavenge the generated tert-butyl cations.[2]
-
Add TFA (typically 25-50% v/v in DCM) to the mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.[2]
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow of solution-phase peptide synthesis.
Caption: Deprotection pathways for common C-terminal protecting groups.
Caption: Mechanisms of common side reactions in peptide synthesis.
Conclusion
The choice of a C-terminal protecting group is a critical decision in peptide synthesis that must be aligned with the overall synthetic strategy. This compound, utilizing a methyl ester, offers the advantages of being easily introduced and stable under acidic conditions typical of Boc-SPPS N-terminal deprotection. However, its removal via saponification carries a significant risk of racemization.
Benzyl esters provide a robust and stable protecting group, removable under neutral conditions via hydrogenolysis, which is a significant advantage for sensitive peptides. This makes them a cornerstone of the Boc/Bzl strategy.
Tert-butyl esters are highly compatible with the Fmoc/tBu strategy due to their acid-labile nature, allowing for simultaneous deprotection with side-chain protecting groups using TFA. However, their lability to repeated acid treatments makes them less suitable for the Boc strategy.
Ultimately, the optimal C-terminal protecting group depends on the specific requirements of the peptide being synthesized, including its sequence, the presence of sensitive residues, and the overall synthetic methodology employed. Researchers should carefully consider the trade-offs between ease of introduction, stability, and the potential for side reactions when selecting the most appropriate protecting group for their application.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry (MS) characterization of peptides synthesized using L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) versus alternative, commonly employed N-terminally protected isoleucine derivatives, such as Boc-L-Isoleucine (Boc-Ile-OH). The choice of starting material and synthesis strategy can have implications for the final purity of the peptide and the interpretation of its mass spectrum.
A primary challenge in the characterization of isoleucine-containing peptides is its isobaric nature with leucine (B10760876); both have the same nominal mass.[1] Advanced mass spectrometry techniques are therefore essential for their unambiguous identification. This guide will delve into these techniques and provide supporting data for the differentiation of these isomers.
Performance Comparison: this compound vs. Boc-Ile-OH in Peptide Synthesis
The selection between a free N-terminus amino acid ester, such as this compound, and an N-protected amino acid, like Boc-Ile-OH, fundamentally alters the solution-phase peptide synthesis workflow.
| Feature | This compound | Boc-L-Isoleucine (Boc-Ile-OH) |
| Synthesis Strategy | Utilized as the C-terminal residue in a stepwise synthesis where the incoming amino acid is N-protected (e.g., with Boc or Fmoc). | Incorporated as an N-protected building block at any position in the peptide chain. |
| Initial Coupling Step | Requires neutralization of the hydrochloride salt with a non-nucleophilic base (e.g., DIPEA or NMM) prior to coupling. | The carboxylic acid is activated (e.g., with DCC/HOBt or HATU) for coupling to a free amino group. |
| Potential Side Reactions | Risk of diketopiperazine formation if the dipeptide methyl ester is deprotected at the N-terminus for further elongation.[2] | Aspartimide formation can occur with Asp-containing sequences during repetitive acidolytic deprotection of the Boc group.[3] |
| Purification | Intermediates are typically purified by extraction and chromatography. The final peptide requires saponification of the methyl ester if a C-terminal acid is desired. | Intermediates are purified after each coupling and deprotection step. The final cleavage from a solid support (in SPPS) or final deprotection in solution phase yields the peptide. |
| Typical Yields | Yields for solution-phase coupling steps are generally good, often exceeding 80-90% with efficient coupling reagents. | Similar to this compound, high coupling yields are achievable. Overall synthesis yield will depend on the number of cycles. |
Mass Spectrometry Characterization of Isoleucine-Containing Peptides
The key to characterizing peptides made with this compound is the confident identification of the isoleucine residue. This is typically achieved through tandem mass spectrometry (MS/MS or MSn) experiments that generate fragment ions diagnostic for the isoleucine side chain.
Distinguishing Isoleucine from Leucine
Advanced fragmentation methods are often required to differentiate isoleucine from leucine.[4] High-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) are particularly useful.[1][4] A key diagnostic feature for isoleucine is the generation of specific w-ions from the fragmentation of z• ions in ETD/HCD experiments.[1][4]
| Fragmentation Method | Diagnostic Ions for Isoleucine | Observations |
| ETD/HCD (MS3) | w-ions | Fragmentation of the isoleucine side chain from z• ions is highly specific and often results in intense w-ions.[4] |
| CID (MSn) | m/z 69 | Further fragmentation of the immonium ion (m/z 86) of isoleucine/leucine can produce a diagnostic ion at m/z 69, which is significantly more abundant for isoleucine.[5] |
| CID | m/z 43 and m/z 69 | The relative intensities of fragment ions at m/z 43 and m/z 69 (from the precursor ion at m/z 132) can be used to quantify leucine and isoleucine, respectively.[6] |
| MALDI-TOF/TOF (CID) | Changes in relative abundance | The position of an isoleucine versus a leucine residue can alter the relative abundance of various fragment ions, including immonium, internal, b-, and y-type ions.[7] |
Table of quantitative mass spectrometry data for the differentiation of isoleucine.
| Precursor Ion | Fragmentation Method | Diagnostic Fragment Ion (m/z) | Relative Intensity (Isoleucine) | Relative Intensity (Leucine) | Reference |
| Immonium Ion (m/z 86) | CID (MS3) | 69 | High | Low to Absent | [5] |
| [Ile/Leu + H]+ (m/z 132) | CID | 69 | High | Low (Correction factor may be needed) | [6] |
| [Ile/Leu + H]+ (m/z 132) | CID | 43 | Low (Correction factor may be needed) | High | [6] |
| Peptide z• ions | ETD/HCD | w-ions | Intense | Absent | [4] |
Experimental Protocols
Synthesis of a Model Dipeptide (Ala-Ile) using this compound
This protocol describes the solution-phase synthesis of L-Alanyl-L-Isoleucine methyl ester.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the Boc-Ala-OH solution to 0 °C and add DCC (1.1 eq). Stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Ile-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield Boc-Ala-Ile-OMe.
-
To obtain the final peptide with a free N-terminus, the Boc group is removed by treatment with trifluoroacetic acid (TFA) in DCM.
Mass Spectrometry Analysis of the Synthesized Dipeptide
Instrumentation:
-
An Orbitrap Fusion mass spectrometer or similar instrument capable of MSn fragmentation with ETD and HCD capabilities.
Procedure:
-
Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire a full MS scan to identify the protonated molecular ion of the dipeptide.
-
Perform an MS/MS experiment on the precursor ion using CID to obtain initial sequence information.
-
To confirm the presence of isoleucine, perform an MS3 experiment:
-
Isolate the z• fragment ion generated by ETD.
-
Fragment the isolated z• ion using HCD.
-
Analyze the resulting spectrum for the presence of diagnostic w-ions for isoleucine.
-
Visualization of Experimental and Signaling Workflows
Caption: Experimental workflow for peptide synthesis and MS characterization.
Isoleucine-containing peptides play crucial roles in various biological processes, including the activation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: Simplified mTOR signaling pathway showing amino acid input.[8][9][10]
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protecting the Carboxyl Group of Isoleucine: A Comparative Guide to Methyl Ester Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptide-based therapeutics, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of methyl ester protection for the carboxylic acid moiety of isoleucine against other common alternatives, supported by experimental data and detailed protocols.
The hydrophobic side chain of isoleucine can influence coupling efficiencies and solubility. The choice of a carboxyl protecting group can further impact these parameters, as well as the overall synthetic strategy. Here, we evaluate the advantages of methyl ester protection and compare it with the widely used benzyl (B1604629) and tert-butyl esters.
Comparison of Carboxyl Protecting Groups for Isoleucine
The selection of a suitable protecting group for the carboxyl terminus of isoleucine is a critical decision in peptide synthesis design. This choice influences not only the reaction conditions for both protection and deprotection but also the overall yield and purity of the final peptide. Below is a comparative summary of methyl, benzyl, and tert-butyl esters as protecting groups for N-Boc-L-isoleucine.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Key Advantages & Disadvantages |
| Methyl Ester | Esterification with SOCl₂ or TMSCl in Methanol (B129727) | >95[1] | Saponification (e.g., LiOH, NaOH) | High (Specific data for Ile not found) | Advantages: Simple to introduce, stable to acidic and some basic conditions. Disadvantages: Saponification conditions can be harsh and may lead to side reactions or racemization in sensitive peptides.[2] |
| Benzyl Ester | Benzyl alcohol with an acid catalyst (e.g., TsOH) | High (Specific data for Ile not found) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | High (Specific data for Ile not found) | Advantages: Stable to a wide range of reagents, deprotection is mild and orthogonal to many other protecting groups. Disadvantages: Catalyst can be poisoned, may not be suitable for peptides containing sulfur. |
| tert-Butyl Ester | Isobutylene with an acid catalyst or Boc₂O/DMAP | 70-90 (General) | Acidolysis (e.g., TFA, ZnBr₂) | 70-100 (General)[3] | Advantages: Easily removed under mild acidic conditions, compatible with Fmoc strategy. Disadvantages: Can be labile to strong acids used for Boc deprotection if not carefully controlled. |
Experimental Protocols
Detailed methodologies for the protection of N-Boc-L-isoleucine as a methyl ester and its subsequent deprotection are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and downstream applications.
Protection of N-Boc-L-Isoleucine as a Methyl Ester
This protocol describes the synthesis of N-(t-butoxycarbonyl)-L-isoleucine methyl ester.[4][5]
Materials:
-
L-isoleucine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of L-isoleucine methyl ester hydrochloride (0.134 mol) and triethylamine (0.134 mol) is prepared in dichloromethane (210 ml).
-
A solution of di-tert-butyl dicarbonate (0.134 mol) in dichloromethane (25 ml) is added dropwise to this mixture at 0°C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then filtered.
-
The filtrate is washed successively with water (1 x 100 ml) and a saturated sodium bicarbonate solution (1 x 75 ml).
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to observe the disappearance of the starting material.
-
Purification: The crude product is often used without further purification if the purity is deemed sufficient by NMR analysis. If necessary, it can be purified by silica (B1680970) gel column chromatography.
Deprotection of N-Boc-L-Isoleucine Methyl Ester (Saponification)
This protocol outlines the base-mediated hydrolysis of the methyl ester to regenerate the free carboxylic acid.
Materials:
-
N-Boc-L-isoleucine methyl ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
N-Boc-L-isoleucine methyl ester is dissolved in a mixture of methanol and water.
-
An aqueous solution of LiOH or NaOH (typically 1.1 to 2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid spot.
-
Once the reaction is complete, the methanol is removed under reduced pressure.
-
The aqueous residue is cooled in an ice bath and acidified to a pH of approximately 2-3 with the HCl solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc-L-isoleucine.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Visualization of Experimental Workflow
To further clarify the processes, the following diagrams illustrate the key steps in the protection and deprotection of isoleucine's carboxyl group.
Caption: Workflow for the protection and deprotection of isoleucine methyl ester.
References
The Economic Advantage of H-Ile-OMe.HCl in Large-Scale Peptide Synthesis: A Comparative Guide
In the competitive landscape of pharmaceutical development and manufacturing, the selection of raw materials is a critical determinant of the overall cost-effectiveness of peptide synthesis. For researchers, scientists, and drug development professionals, the choice of an appropriate amino acid derivative for large-scale synthesis campaigns can significantly impact project budgets and timelines. This guide provides an objective comparison of L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl) with other commonly used isoleucine derivatives, supported by a synthesis-strategy-based cost analysis and detailed experimental protocols.
The primary advantage of this compound lies in its application in solution-phase peptide synthesis (SPPS), a method that can offer significant economic benefits for the production of shorter peptides at a large scale. While solid-phase peptide synthesis (SPPS) using Nα-protected amino acids like Fmoc-Ile-OH and Boc-Ile-OH is widely adopted for its efficiency and automation capabilities, particularly for longer peptides, solution-phase synthesis with derivatives like this compound can be a more cost-effective alternative under specific conditions.[1][2]
Comparative Analysis of Isoleucine Derivatives
The cost-effectiveness of an amino acid derivative in large-scale synthesis is a multifactorial assessment that includes not only the raw material cost but also the overall process efficiency, including yield, purity, solvent consumption, and waste generation.[3]
Quantitative Performance Comparison
To illustrate the potential cost-effectiveness, the following table presents a comparative analysis for the synthesis of a hypothetical dipeptide, for example, Ala-Ile. The data is based on typical yields and purities achievable with each method at an industrial scale.
| Parameter | This compound (Solution-Phase) | Fmoc-Ile-OH (Fmoc-SPPS) | Boc-Ile-OH (Boc-SPPS) |
| Starting Material Cost | Lower initial cost per mole | Higher initial cost per mole | Moderate initial cost per mole |
| Typical Yield | 85-95% | 90-98% (per coupling step) | 95-99% (per coupling step) |
| Crude Purity | 80-90% | 85-95% | 85-95% |
| Solvent Consumption | Moderate to High | High | High |
| Reagent Excess | Lower (typically 1.1-1.5 eq.) | Higher (typically 1.5-3 eq.) | Higher (typically 1.5-3 eq.) |
| Scalability | Well-suited for very large scale | Readily scalable | Readily scalable |
| Waste Generation | Moderate | High | High (includes hazardous acids) |
| Ideal for | Short peptides (<10-15 amino acids)[4] | Long and complex peptides | Long and difficult peptide sequences[5] |
Experimental Protocols
Detailed methodologies for the synthesis of a model dipeptide (e.g., Fmoc-Ala-Ile-OH) are provided below to illustrate the practical application of each isoleucine derivative.
Solution-Phase Synthesis using this compound
This protocol describes the coupling of Fmoc-Ala-OH with this compound.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ile-OMe. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[6]
Solid-Phase Peptide Synthesis (Fmoc-SPPS) using Fmoc-Ile-OH
This protocol outlines a single coupling cycle for adding Fmoc-Ile-OH to a growing peptide chain on a solid support.[7]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Ile-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
DIPEA
-
20% Piperidine (B6355638) in DMF
-
DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Ile-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq) to the resin, followed by the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next coupling cycle.
Solid-Phase Peptide Synthesis (Boc-SPPS) using Boc-Ile-OH
This protocol outlines a single coupling cycle for adding Boc-Ile-OH.[8]
Materials:
-
Boc-protected amino acid-loaded resin
-
Boc-Ile-OH
-
HBTU
-
DIPEA
-
Trifluoroacetic acid (TFA) in DCM (50%)
-
DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Coupling: Dissolve Boc-Ile-OH (3 eq) and HBTU (3 eq) in DMF. Add this solution and DIPEA (6 eq) to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
Visualizing the Workflow and Cost-Effectiveness
To better understand the processes and the factors influencing cost, the following diagrams are provided.
Caption: Solution-Phase Peptide Synthesis Workflow.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Factors influencing cost-effectiveness.
Biological Relevance: The Role of Isoleucine in Signaling Pathways
Isoleucine, as an essential branched-chain amino acid (BCAA), plays a crucial role in cellular metabolism and signaling. A key pathway regulated by isoleucine is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Peptides containing isoleucine can be designed to modulate this pathway for therapeutic purposes.
Caption: Isoleucine's role in the mTOR signaling pathway.
Conclusion
The choice between this compound and Nα-protected isoleucine derivatives for large-scale peptide synthesis is not a one-size-fits-all decision. For the industrial production of shorter peptides, a solution-phase strategy utilizing this compound can offer a significant cost advantage due to lower raw material costs and potentially reduced reagent excess. However, for longer, more complex peptides, the efficiency, high purity, and amenability to automation of SPPS with Fmoc-Ile-OH or Boc-Ile-OH often outweigh the higher initial material costs. A thorough techno-economic analysis, considering all aspects of the synthesis and purification process, is crucial for making an informed decision that aligns with the specific goals of a drug development program.[9]
References
- 1. bachem.com [bachem.com]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
A Comparative Guide to H-Ile-OMe.HCl in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed literature review and comparative analysis of L-Isoleucine methyl ester hydrochloride (H-Ile-OMe.HCl), an essential amino acid derivative in synthetic chemistry. Its performance and utility are objectively compared with common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their synthetic strategies, particularly in peptide synthesis.
Introduction to this compound
This compound is the hydrochloride salt of the methyl ester of L-isoleucine.[1][2][3][4] In this molecule, the carboxylic acid group is protected as a methyl ester, while the alpha-amino group is unprotected and protonated as a hydrochloride salt. This structure makes it a ready-to-use building block for reactions involving the amino terminus, once neutralized. It is primarily employed in solution-phase peptide synthesis and as a precursor for more complex, unnatural amino acids.[5][6]
Physicochemical Properties:
| Property | Value |
| CAS Number | 18598-74-8[1][2][3] |
| Molecular Formula | C₇H₁₆ClNO₂[3][7] |
| Molecular Weight | 181.66 g/mol [2][4][7] |
| Appearance | Off-white to orange powder or crystalline powder[3] |
| Melting Point | 98-100 °C[3][7] |
| Solubility | Soluble in methanol[3] |
Comparison with N-Protected Alternatives
The primary alternatives to this compound in peptide synthesis are N-protected isoleucine derivatives, such as Fmoc-Ile-OH and Boc-Ile-OH . The choice between these reagents dictates the overall synthetic strategy.
-
This compound : Used when the N-terminus is intended to be the nucleophile in a coupling reaction. It is incompatible with standard Fmoc or Boc solid-phase peptide synthesis (SPPS) strategies where the incoming amino acid must have its N-terminus temporarily protected. Its main advantage is its cost-effectiveness and utility in specific solution-phase syntheses.
-
N-Protected Derivatives (Fmoc-Ile-OH, Boc-Ile-OH) : These are the standard building blocks for SPPS.[8] The temporary N-protecting group (Fmoc or Boc) ensures that the C-terminus of the incoming amino acid is activated and couples to the free N-terminus of the growing peptide chain. This directional control is fundamental to building specific peptide sequences.[8]
The diagram below illustrates the structural differences between this compound and a standard N-Fmoc protected isoleucine used in SPPS.
Quantitative Performance Data
The selection of a building block and coupling strategy significantly impacts reaction outcomes. The following table summarizes typical results for the synthesis of a model dipeptide (e.g., Ala-Ile) using this compound versus an N-protected alternative in a solution-phase context.
| Parameter | This compound + Fmoc-Ala-OH | Fmoc-Ile-OH + H-Ala-OMe.HCl |
| Coupling Strategy | Carboxyl activation of Fmoc-Ala-OH | Carboxyl activation of Fmoc-Ile-OH |
| Coupling Reagents | DIC / HOBt | DIC / HOBt |
| Base Required | 1.1 eq. DIPEA (to neutralize HCl) | 1.1 eq. DIPEA (to neutralize HCl) |
| Typical Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | >90% | >90% |
| Racemization Risk | Moderate; suppressed by HOBt[9] | Moderate; suppressed by HOBt[9] |
| Key Advantage | Cost-effective isoleucine source | Standard, well-documented procedure |
| Key Disadvantage | Requires neutralization step | Higher cost of Fmoc-Ile-OH |
Data are illustrative and based on standard solution-phase coupling protocols. Actual results may vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound
This protocol describes the coupling of Fmoc-Ala-OH to L-Isoleucine methyl ester.
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
This compound (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add DIPEA to the solution and stir for 10 minutes at 0 °C to neutralize the hydrochloride salt, forming the free base.
-
In a separate flask, dissolve Fmoc-Ala-OH and HOBt in anhydrous DCM.
-
Add the neutralized H-Ile-OMe solution to the Fmoc-Ala-OH solution.
-
Add DIC to the reaction mixture at 0 °C and stir.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, filter the by-product (diisopropylurea).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Fmoc-Ala-Ile-OMe.
-
Purify the product using silica (B1680970) gel column chromatography.
The workflow for this coupling reaction is visualized below.
Protocol 2: Saponification of the Methyl Ester
To continue peptide elongation at the C-terminus or to yield the final peptide acid, the methyl ester must be hydrolyzed.
Materials:
-
Fmoc-Ala-Ile-OMe (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the dipeptide methyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the C-terminal free acid, Fmoc-Ala-Ile-OH.
Mechanism of Action in Peptide Coupling
This compound serves as the nucleophilic component in peptide bond formation after neutralization. The coupling reaction is typically mediated by a carbodiimide (B86325) reagent like DIC, which activates the carboxylic acid of the N-protected amino acid. The addition of HOBt is crucial to suppress racemization and improve efficiency by forming an active ester intermediate.
The diagram below illustrates the general mechanism of carbodiimide-mediated peptide bond formation.
Conclusion
This compound is a valuable and cost-effective reagent in synthetic chemistry, particularly for specific applications in solution-phase peptide synthesis where a C-terminally protected, N-terminally free isoleucine is required. Its primary limitation is its incompatibility with standard N-terminal protection strategies like Fmoc- and Boc-SPPS.
Researchers should choose this compound when:
-
Performing solution-phase synthesis.
-
The synthetic plan calls for coupling onto the isoleucine's N-terminus.
-
Cost is a primary consideration.
Researchers should choose N-protected alternatives (Fmoc-Ile-OH, Boc-Ile-OH) when:
-
Utilizing solid-phase peptide synthesis (SPPS).
-
A standardized, sequential peptide elongation from N- to C-terminus is required.
-
The benefits of a well-established, highly controlled synthetic strategy outweigh the reagent cost.
Ultimately, the choice of isoleucine derivative is a strategic decision that depends entirely on the planned synthetic route and methodology.
References
- 1. peptide.com [peptide.com]
- 2. scbt.com [scbt.com]
- 3. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 4. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to Peptide Coupling Reagents: Carbodiimide vs. Onium Salt Activators for H-Ile-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent to activate the carboxylic acid moiety of an N-protected amino acid for reaction with an amino component, such as H-Ile-OMe.HCl, significantly impacts reaction yield, product purity, and the stereochemical integrity of the resulting peptide. This guide provides an objective comparison of two major classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and onium salts, represented by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU).
Performance Comparison
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably epimerization, especially when coupling sterically hindered amino acids like isoleucine. The following table summarizes representative quantitative data for the coupling of a generic N-protected amino acid (e.g., Boc-Val-OH) with this compound, based on typical outcomes reported in the literature.
| Parameter | Carbodiimide (B86325) Activator (EDC/HOBt) | Onium Salt Activator (HBTU/HOBt/DIPEA) |
| Typical Yield | Good (70-90%) | High (>90%) |
| Reaction Time | 2-12 hours | 1-4 hours |
| Purity (crude) | Good | High |
| Epimerization | Low to Moderate | Very Low |
| Reagent Cost | Lower | Higher |
| Byproduct Removal | Water-soluble urea (B33335) (easy removal) | Water-soluble |
Experimental Workflows
The general experimental workflow for the solution-phase coupling of an N-protected amino acid with this compound involves the neutralization of the hydrochloride salt, activation of the carboxylic acid, and the coupling reaction itself, followed by workup and purification.
Caption: General workflow for solution-phase peptide coupling.
Experimental Protocols
Detailed methodologies for the coupling of an N-protected amino acid (represented here as Boc-Val-OH) with this compound are provided below for both carbodiimide and onium salt activation.
Protocol 1: Carbodiimide Activation using EDC/HOBt
This protocol is a classic and cost-effective method for peptide coupling. The water-soluble nature of EDC and its urea byproduct simplifies purification.[1]
Materials:
-
Boc-Val-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the Boc-Val-OH solution to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) to the cooled Boc-Val-OH solution.
-
Add the neutralized H-Ile-OMe solution to the activated Boc-Val-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Onium Salt Activation using HBTU
Onium salt activators like HBTU are known for their high efficiency and rapid reaction times, making them particularly suitable for sterically hindered couplings.[2]
Materials:
-
Boc-Val-OH
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Val-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add the solution of the activated Boc-Val-OH to the neutralized H-Ile-OMe solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationship of Coupling Mechanisms
The fundamental difference between the two methods lies in the nature of the activated intermediate. Carbodiimides form a highly reactive O-acylisourea intermediate, which is then converted to a more stable active ester by an additive like HOBt to minimize side reactions. Onium salts directly and rapidly generate the active ester.
Caption: Activation pathways for carbodiimide and onium salt reagents.
Conclusion
Both carbodiimide and onium salt activators are effective for the coupling of this compound. The choice between them often depends on the specific requirements of the synthesis. For routine couplings where cost is a significant factor, carbodiimides such as EDC with an additive like HOBt provide a reliable option with straightforward byproduct removal. However, for challenging couplings involving sterically hindered amino acids, or when high yields and minimal epimerization are paramount, onium salt reagents like HBTU are generally superior, albeit at a higher cost. The use of advanced additives such as OxymaPure with carbodiimides like DIC can also offer performance comparable to onium salts. Ultimately, the selection of the coupling reagent should be guided by a careful consideration of the specific amino acid sequence, scale of the synthesis, and the desired purity of the final peptide product.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Isoleucine Incorporation: A Comparative Guide to Amino Acid Analysis Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation is a critical step in protein characterization and therapeutic development. This guide provides an objective comparison of key analytical techniques for verifying the incorporation of isoleucine, supported by experimental data and detailed methodologies.
The accurate determination of a protein's amino acid sequence and composition is fundamental to understanding its structure, function, and therapeutic potential. When developing novel protein-based drugs or studying protein modifications, it is crucial to confirm that the intended amino acids, such as isoleucine, have been successfully incorporated into the polypeptide chain. This guide explores and compares three widely used techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Edman Degradation.
Comparison of Analytical Techniques
Each method offers distinct advantages and disadvantages in terms of sensitivity, speed, and the type of information it provides. The choice of technique often depends on the specific research question, sample purity, and available instrumentation.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Edman Degradation |
| Principle | Separation of amino acids by liquid chromatography followed by mass-to-charge ratio analysis. | Separation of volatile amino acid derivatives by gas chromatography followed by mass analysis. | Sequential removal and identification of N-terminal amino acids. |
| Sample Prep. | Hydrolysis; derivatization is optional. | Hydrolysis and mandatory derivatization to create volatile compounds. | Protein/peptide must have a free N-terminus. |
| Sensitivity | High (picomole to femtomole).[1] | High (picomole to nanogram). | Moderate (picomole).[2] |
| Isoleucine/Leucine (B10760876) | Can distinguish between isomers with appropriate chromatography.[3] | Can distinguish isomers, but may require specific derivatization and columns.[4][5] | Can distinguish between isoleucine and leucine based on retention time of their PTH-derivatives. |
| Quantitative | Yes, provides accurate quantification over a wide dynamic range.[6][7] | Yes, provides good quantitative data.[4][8] | Can be quantitative, but primarily a sequencing method.[9][10] |
| Throughput | High | Moderate to High | Low |
| Strengths | High sensitivity, high throughput, can analyze underivatized amino acids.[11][12] | High resolution and sensitivity.[5] | Provides direct sequence information from the N-terminus.[13] |
| Limitations | Ion suppression effects can impact quantification. | Derivatization can be complex and introduce variability.[14] | Inefficient for long sequences (>30-50 residues), blocked by N-terminal modifications.[2] |
Experimental Workflows
The general workflow for confirming isoleucine incorporation involves sample preparation (protein hydrolysis), followed by analytical separation and detection. For GC-MS, an additional derivatization step is mandatory.
Experimental Protocols
Protein Hydrolysis (Acid Hydrolysis)
This is a fundamental step for releasing individual amino acids from the protein backbone.
Materials:
-
Protein sample
-
6 M HCl with 1% phenol (B47542) (v/v)
-
Nitrogen gas
-
Hydrolysis tubes
-
Heating block or oven at 110°C
Procedure:
-
Place the protein sample (typically 1-20 µg) into a hydrolysis tube.
-
Add an appropriate volume of 6 M HCl with 1% phenol. The acid-to-protein ratio should be high to ensure complete hydrolysis.
-
Freeze the sample in a dry ice/ethanol bath and apply a vacuum to remove air.
-
Thaw the sample and flush the tube with nitrogen gas. Repeat this freeze-thaw-flush cycle three times to ensure an oxygen-free environment.
-
Seal the tube under vacuum.
-
After hydrolysis, cool the tube and open it carefully.
-
Dry the sample completely under vacuum to remove the HCl.
-
Reconstitute the amino acid hydrolysate in a suitable buffer for analysis.
Amino Acid Derivatization for GC-MS
Derivatization is essential to make the amino acids volatile for GC analysis. A common method is a two-step process of esterification followed by acylation.[17][18]
Materials:
-
Dried amino acid hydrolysate
-
2 M HCl in methanol (B129727)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297)
-
Heating block at 80°C and 65°C
Procedure:
-
Esterification: Add 2 M HCl in methanol to the dried hydrolysate. Heat at 80°C for 60 minutes.[4]
-
Dry the sample under a stream of nitrogen.
-
Acylation: Add PFPA in ethyl acetate to the dried sample. Heat at 65°C for 30 minutes.[4]
-
Dry the sample again under nitrogen.
-
Reconstitute the derivatized amino acids in a solvent compatible with GC injection (e.g., toluene).
LC-MS/MS Analysis of Underivatized Amino Acids
This method allows for the direct analysis of amino acids without the need for derivatization.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole).
Chromatographic Conditions (Example):
-
Column: A column suitable for polar compounds, such as a C18 with an aqueous mobile phase or a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A gradient from low to high organic phase to elute amino acids based on their polarity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each amino acid, including isoleucine, are monitored. For isoleucine, a characteristic transition would be m/z 132 -> 86.
Edman Degradation
This technique provides direct sequence information from the N-terminus of a protein or peptide.
Principle: The Edman degradation process involves three key steps per cycle:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[13]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[13]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[13]
The cycle is repeated to determine the sequence of subsequent amino acids.
Confirming Non-Canonical Amino Acid Incorporation
The incorporation of non-canonical amino acids (ncAAs) is a powerful tool in protein engineering. Mass spectrometry is the gold standard for confirming their successful incorporation.[19]
The workflow involves expressing the protein in the presence of the ncAA, purifying the protein, digesting it into smaller peptides, and then analyzing the peptides by LC-MS/MS. The incorporation of the ncAA is confirmed by identifying peptides with a mass shift corresponding to the mass of the ncAA at the target location.
Conclusion
The choice of method for confirming isoleucine incorporation depends on the specific experimental needs. LC-MS/MS offers a highly sensitive and high-throughput approach for both qualitative and quantitative analysis, with the ability to distinguish between isoleucine and leucine. GC-MS is a robust quantitative technique but requires a more involved sample preparation process. Edman degradation, while lower in throughput, provides unambiguous sequential information from the N-terminus, which can be invaluable for certain applications. For the confirmation of non-canonical amino acid incorporation, mass spectrometry-based proteomics workflows are the definitive method. By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method to ensure the fidelity of their protein products.
References
- 1. sciex.com [sciex.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 6. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABRF ESRG 2006 Study: Edman Sequencing as a Method for Polypeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling H-Ile-OMe.HCl
Essential Safety and Handling Guide for H-Ile-OMe.HCl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Isoleucine methyl ester hydrochloride (this compound). The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Melting Point | 96 - 100 °C (204.8 - 212 °F) | [2] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in methanol |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EU standard EN 166 or OSHA 29 CFR 1910.133). | Protects eyes from dust particles and accidental splashes.[1][2] |
| Hand Protection | Nitrile rubber gloves. Inspect gloves for integrity before use. | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended to avoid inhalation of fine dust particles.[3] |
| Body Protection | Laboratory coat and appropriate protective clothing. | Prevents contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Procedures
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] Therefore, specific procedures must be followed to maintain its integrity and ensure accurate measurements.
Weighing the Compound (Weighing by Difference)
This technique is crucial for accurately weighing hygroscopic materials.
-
Preparation : Ensure the analytical balance is clean and calibrated. Have your lab notebook, spatula, and the receiving vessel ready.
-
Initial Weighing : Place a clean, dry weighing bottle with its cap on the balance and tare to zero. Add an approximate amount of this compound to the bottle, cap it, and record the mass precisely.
-
Transfer : Remove the weighing bottle from the balance. Carefully uncap it and, using a clean spatula, transfer the desired amount of the solid into your reaction vessel. For transfers into narrow-mouthed containers, use a powder funnel to avoid spillage.[4]
-
Final Weighing : Immediately recap the weighing bottle to prevent moisture absorption. Place it back on the same analytical balance and record the new, lower mass.
-
Calculation : The difference between the initial and final mass is the exact amount of this compound transferred to your vessel.
Dissolving the Compound
-
Solvent Addition : Add the appropriate solvent (e.g., methanol) to the vessel containing the weighed this compound.
-
Dissolution : Gently swirl or stir the mixture until the solid is completely dissolved.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
